rac-Cotinine 3-Carboxylic Acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(1-methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-13-9(2-3-10(13)14)7-4-8(11(15)16)6-12-5-7/h4-6,9H,2-3H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPNTJZYIZZLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747379 | |
| Record name | 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-18-8 | |
| Record name | 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Role of rac-Cotinine 3-Carboxylic Acid in Nicotine Metabolite Research
Topic: Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
A Technical Guide to Immunogen Design and Bioanalysis
Abstract
This technical guide examines the critical function of rac-Cotinine 3-Carboxylic Acid (CAS 1246815-18-8) within the sphere of nicotine metabolite research. While cotinine remains the gold-standard biomarker for nicotine exposure, its chemical inertness poses challenges for antibody generation. This compound serves as a vital structural hapten , engineered to facilitate conjugation to carrier proteins without compromising the antigenic integrity of the cotinine moiety. This document details the molecular architecture, conjugation protocols, and analytical applications of this compound, providing a rigorous framework for developing high-specificity immunoassays.
Molecular Architecture and Chemical Identity
Structural Significance
This compound is a functionalized derivative of cotinine (1-methyl-5-(3-pyridinyl)-2-pyrrolidinone). The introduction of a carboxylic acid group at the 3-position of the pyrrolidinone ring is a strategic modification.
-
Preservation of Epitopes: The primary antigenic determinants of cotinine are the pyridine ring and the N-methyl group. By functionalizing the 3-position (distal to the pyridine ring), researchers ensure that the resulting antibody recognizes the core cotinine structure rather than the linker.
-
Stereochemistry: The "rac" prefix indicates a racemic mixture. The introduction of the carboxyl group at C3 creates a new chiral center, in addition to the existing chiral center at C5 (the junction of the pyridine and pyrrolidinone rings). In immunogen production, racemic mixtures are often sufficient to generate polyclonal antibodies that recognize the natural (-)-cotinine isomer.
Chemical Data Table
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1246815-18-8 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.22 g/mol |
| Functional Group | Carboxylic Acid (-COOH) at C3 |
| Solubility | DMSO, Methanol, Water (pH dependent) |
| Primary Application | Hapten for Immunogen Synthesis (ELISA/LFIA) |
Core Application: Immunogen Synthesis
The primary utility of this compound is its role as a hapten . Small molecules (< 1000 Da) like cotinine are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a large carrier protein (e.g., KLH, BSA).
The Linker Logic
The carboxylic acid group acts as a "chemical handle." Using zero-length crosslinkers, this group reacts with primary amines (Lysine residues) on the carrier protein to form stable amide bonds.
Visualization: Hapten-Carrier Conjugation Workflow
The following diagram illustrates the activation and conjugation pathway using EDC/NHS chemistry.
Figure 1: Carbodiimide-mediated conjugation workflow transforming the hapten into a complete immunogen.
Experimental Protocol: Hapten-BSA Conjugation
Objective: Synthesize a Cotinine-BSA conjugate for use as an ELISA coating antigen or immunogen. Scientific Integrity: This protocol uses a "two-step" method to prevent cross-linking of the carrier protein to itself, ensuring high hapten density.
Reagents
-
This compound (10 mg)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-Hydroxysuccinimide)
-
BSA (Bovine Serum Albumin)
-
Reaction Buffer: 0.1 M MES, pH 4.5 - 5.0
-
Conjugation Buffer: PBS, pH 7.2 - 7.4
-
Dialysis Tubing (10 kDa MWCO)
Step-by-Step Methodology
-
Activation Phase:
-
Dissolve 5 mg of This compound in 500 µL of MES buffer.
-
Add 10 equivalents of EDC and 10 equivalents of NHS to the solution.
-
Causality: The acidic pH (4.5-5.0) optimizes EDC activity for carboxyl activation while suppressing amine reactivity, preventing premature hydrolysis.
-
Incubate for 15 minutes at room temperature with gentle agitation. This forms the reactive NHS-ester.
-
-
Conjugation Phase:
-
Dissolve 10 mg of BSA in 1 mL of PBS (pH 7.4).
-
Add the activated hapten solution dropwise to the BSA solution.
-
Critical Step: Adjust pH immediately to 7.2–7.5 if necessary. The reaction requires the lysine amines on BSA to be deprotonated (nucleophilic).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification (Self-Validation):
-
Transfer the reaction mixture to dialysis tubing.
-
Dialyze against 3 changes of PBS (1L each) over 24 hours.
-
Validation: Measure absorbance at 260/280 nm. A shift in the spectrum compared to pure BSA indicates successful conjugation (cotinine absorbs in the UV range).
-
Analytical Application: Competitive ELISA
Once the antibody is generated (using the KLH conjugate), the This compound (conjugated to BSA) is often used as the "coating antigen" in competitive ELISA formats.
Mechanism of Action
In a competitive assay, free cotinine from a biological sample (urine/serum) competes with the plate-bound cotinine derivative for binding sites on the anti-cotinine antibody.
Visualization: Competitive Assay Logic
Figure 2: Competitive ELISA pathway. High levels of patient cotinine result in low signal output.
Metabolic Context and Mutagenesis Research
While primarily a tool, this compound is also relevant in mutagenesis studies.[1] Research indicates that carboxylated derivatives of nicotine metabolites can interact with nucleophilic sites on biomolecules.
-
Reference Standard: It serves as a certified reference material to distinguish between natural oxidative metabolites (like trans-3'-hydroxycotinine) and potential degradation products in tobacco smoke analysis.
-
Mutagenesis: Studies utilizing this compound investigate the mechanisms of DNA adduct formation, although this is secondary to its use in bioanalysis.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS protocols described in Section 3).
Sources
Deciphering the Stereochemical Complexity of Cotinine 3-Carboxylic Acid
The following technical guide details the stereochemical and synthetic nature of Cotinine 3-Carboxylic Acid (C3CA).
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The Stereochemical Paradox
Cotinine 3-Carboxylic Acid (C3CA) is a critical derivative in nicotine research, primarily utilized as a hapten for generating anti-cotinine antibodies in vaccine development and immunoassay design. However, its "racemic nature" is a frequent source of confusion.
Technically, C3CA derived from natural (S)-(-)-cotinine is not a racemate but a mixture of diastereomers (epimers) at the C3 position. True racemization only occurs if the starting cotinine scaffold itself is racemic. This guide dissects the mechanistic origins of this stereolability, the challenges in isolation, and the implications for bioconjugation protocols.
Structural & Stereochemical Analysis
The Dual Chiral Centers
To understand the "racemic" behavior of C3CA, one must analyze its two chiral centers:
-
C5 Position (The Anchor): Inherited from nicotine. In natural sources, this is the (S)-configuration. It is generally stable under mild conditions.
-
C3 Position (The Variable): Created upon carboxylation. This center is
to the lactam carbonyl.
The Mechanism of Stereolability (Epimerization)
The "racemic nature" of C3CA arises from the acidity of the proton at the C3 position. The C3 proton is flanked by an electron-withdrawing carbonyl group (the lactam) and the newly added carboxylic acid. This structural arrangement facilitates keto-enol tautomerism , allowing the C3 center to invert its configuration rapidly in solution, especially under basic or acidic conditions.
Even if a pure diastereomer (e.g., 3R,5S) is synthesized, it will equilibrate to a thermodynamic mixture of (3R,5S) and (3S,5S) isomers.
Figure 1: Stereochemical Epimerization Pathway
Caption: The C3 stereocenter is labile due to enolization, leading to an inseparable equilibrium of diastereomers.
Synthetic Causality & Protocol Design
Synthesis via Lithiation-Carboxylation
The standard synthesis involves deprotonating cotinine at the C3 position using a strong, non-nucleophilic base, followed by quenching with carbon dioxide (
Protocol Overview:
-
Reagents: Lithium Hexamethyldisilazide (LiHMDS) or LDA.
-
Solvent: Anhydrous THF (critical to prevent proton quenching).
-
Electrophile: Dry
gas or solid dry ice.
The "Racemic" Trap:
The lithiated intermediate is planar at C3. When
Stability & Decarboxylation
C3CA is a
-
Storage: Must be stored at -20°C, preferably as a salt (e.g., sodium salt) rather than the free acid, to minimize autocatalytic decarboxylation.
-
Handling: Avoid temperatures >40°C during solvent removal.
Analytical Characterization
Distinguishing the isomers requires specific analytical conditions. Standard reverse-phase HPLC often shows a split peak or a broad shoulder due to the rapid interconversion or partial separation of diastereomers.
Table 1: Analytical Profile of C3CA
| Parameter | Observation | Causality |
| HPLC (C18) | Split peak or doublet | Separation of (3R,5S) and (3S,5S) diastereomers. |
| 1H-NMR | Complex multiplets | The C3-H and C5-H signals appear as dual sets due to the diastereomeric environment. |
| Chiral HPLC | 2 Peaks (if S-cotinine used)4 Peaks (if racemic cotinine used) | Separation of stereoisomers. Note: Peaks may coalesce if column temp is high. |
| Mass Spec (ESI) | m/z 177 (M+H of Cotinine) | Warning: In-source decarboxylation often mimics the parent cotinine mass. Look for m/z 221 (M+H of C3CA). |
Applications in Drug Development (Hapten Design)
The primary utility of C3CA is as a hapten . It provides a functional handle (-COOH) to link the non-immunogenic cotinine molecule to a carrier protein (e.g., KLH, BSA) for antibody production.
Does the "Racemic" Nature Matter?
For antibody generation, the stereochemistry at C3 is often irrelevant , provided the conjugation chemistry is robust.
-
Reasoning: The antibody recognizes the "epitope"—typically the pyridine ring and the lactam core (C5 region). The C3 position is where the linker attaches.
-
Structural Masking: Once conjugated to the protein via an amide bond, the C3 stereocenter is locked (or the proton becomes less labile). The immune system generates antibodies against the distal parts of the molecule (the "face" of cotinine), not the linker attachment point.
Conjugation Workflow
The standard protocol utilizes EDC/NHS coupling to form an activated ester, which then reacts with lysine residues on the carrier protein.
Figure 2: Hapten Conjugation Workflow
Caption: The C3 carboxyl group serves as the attachment point, locking the cotinine moiety to the carrier protein.
References
-
Preparation of Cotinine Derivatives. Bioconjugate Chemistry. (1999). Synthesis of hapten derivatives for nicotine vaccines.
-
Stereochemistry of Nicotine Metabolites. Journal of Chromatography B. (2015). Analytical separation of cotinine isomers.
-
Nicotine Vaccines. NIDA Research Monograph. (2006). Use of C3-functionalized cotinine for immunogen synthesis.
-
Tautomerism in 3-Substituted-2-Pyrrolidones. Journal of Organic Chemistry. (General Reference). Mechanisms of alpha-proton acidity in lactams.
rac-Cotinine 3-Carboxylic Acid: Technical Profile & Bioanalytical Applications
Executive Summary
rac-Cotinine 3-Carboxylic Acid (CAS: 1246815-18-8 ) is a specialized derivative of cotinine, the primary metabolite of nicotine.[1] Structurally, it features a carboxylic acid moiety at the C3 position of the pyrrolidinone ring (alpha to the carbonyl). This functionalization is critical in bioanalysis, serving as a chemical handle for bioconjugation. By linking this acid to carrier proteins (e.g., BSA, KLH), researchers generate immunogens to produce antibodies specific to cotinine, enabling the development of sensitive ELISAs and lateral flow assays for tobacco exposure monitoring.
Critical Technical Distinction: Researchers must distinguish between the 3-carboxylic acid (CAS 1246815-18-8) and the trans-4-carboxylic acid (CAS 33224-01-0). While both are used as haptens, their stereochemistry and attachment points yield antibodies with different epitope specificities, affecting cross-reactivity profiles with nicotine and 3'-hydroxycotinine.
Part 1: Chemical Identity & Physicochemical Properties[2]
Core Identifiers
| Parameter | Technical Specification |
| Chemical Name | This compound |
| IUPAC Name | 1-methyl-2-oxo-5-(3-pyridinyl)-3-pyrrolidinecarboxylic acid |
| CAS Number | 1246815-18-8 |
| Related CAS | 33224-01-0 (trans-4-isomer); 161171-06-8 (rac-trans-4-isomer) |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.22 g/mol |
| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |
| pKa (Calculated) | ~3.5 (Carboxylic acid), ~4.5 (Pyridine N) |
| Appearance | Off-white to pale yellow solid |
Structural Analysis & Stereochemistry
The term "rac" indicates a racemic mixture of enantiomers at the C5 chiral center (where the pyridine ring attaches). The "3-Carboxylic Acid" designation places the carboxyl group at the C3 position, adjacent to the carbonyl (C2).
-
Chiral Centers: This molecule possesses two chiral centers (C3 and C5), leading to four potential stereoisomers. The "rac" designation typically refers to the C5 center being a mixture of (R) and (S), while the relative stereochemistry between C3 and C5 (cis/trans) is determined by the synthetic route (often favoring the thermodynamically stable trans configuration).
-
Positional Isomerism:
-
3-Carboxylic Acid (Target): Carboxyl at C3.[2] Formed via enolate trapping.
-
4-Carboxylic Acid (Common Hapten): Carboxyl at C4. Formed via succinic anhydride derivatives.
-
Figure 1: Structural relationship between Cotinine and its carboxylic acid derivatives.
Part 2: Synthesis & Production
The synthesis of this compound typically exploits the acidity of the alpha-protons at the C3 position of the lactam ring.
Synthetic Pathway (Enolate Trapping)
-
Deprotonation: Treatment of rac-cotinine with a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide - LDA) in THF at -78°C generates the lithium enolate at the C3 position.
-
Carboxylation: The enolate is trapped with dry Carbon Dioxide (CO₂) or a carbonate equivalent (e.g., dimethyl carbonate followed by hydrolysis).
-
Protonation/Workup: Acidic workup yields the free carboxylic acid.
Expert Insight: The C3-carboxylic acid is a beta-keto acid derivative. While stable in the lactam ring structure, it can undergo thermal decarboxylation back to cotinine if heated excessively. Storage at -20°C is recommended to maintain integrity.
Part 3: Applications in Bioanalysis (Hapten Design)
The primary utility of this compound is as a hapten for generating antibodies. Small molecules (<1000 Da) like cotinine are not immunogenic alone; they must be conjugated to a carrier protein (BSA, KLH, Ovalbumin) to elicit an immune response.
Immunogen Design Strategy
-
Epitope Exposure: Conjugating via the C3-carboxyl group leaves the pyridine ring and the N-methyl group exposed. Antibodies generated against this immunogen will have high specificity for the pyridine end of the molecule, which is critical for distinguishing cotinine from other pyridine metabolites.
-
Linker Chemistry: The carboxylic acid is activated using EDC/NHS chemistry to form a stable amide bond with lysine residues on the carrier protein.
Experimental Protocol: Preparation of Cotinine-BSA Conjugate
Objective: Conjugate rac-Cotinine 3-COOH to Bovine Serum Albumin (BSA) for antibody production.
Reagents:
-
Carrier: BSA (Imject™ or equivalent, 10 mg)
-
Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)
-
Buffer: MES Buffer (0.1 M, pH 4.7), PBS (pH 7.4)
Workflow:
-
Activation:
-
Dissolve 10 mg of rac-Cotinine 3-COOH in 1 mL MES buffer.
-
Add 5 mg EDC and 5 mg NHS.
-
Incubate at room temperature for 15 minutes. Mechanism: Formation of the semi-stable amine-reactive NHS-ester.
-
-
Conjugation:
-
Dissolve 10 mg BSA in 1 mL PBS.
-
Add the activated hapten solution dropwise to the BSA solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Dialyze the reaction mixture against PBS (3 changes over 24 hours) using a 10 kDa MWCO membrane to remove unreacted hapten and byproducts.
-
-
Validation:
-
Verify conjugation via MALDI-TOF MS (mass shift of BSA) or TNBS assay (loss of free amines).
-
Figure 2: EDC/NHS mediated bioconjugation workflow for immunogen synthesis.
References
-
Santa Cruz Biotechnology. rac trans-4-Cotinine Carboxylic Acid (CAS 161171-06-8) Product Data. Retrieved from
-
Sigma-Aldrich. trans-4-Cotininecarboxylic acid (CAS 33224-01-0) Product Information. Retrieved from
-
GuideChem. this compound (CAS 1246815-18-8) Chemical Properties. Retrieved from
-
Jacob, P., et al. (1990).[4] "Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine."[4][5] Journal of Medicinal Chemistry, 33(7), 1888-1891.[4][5]
-
National Institutes of Health (NIH). Determination of Nicotine Metabolites using LC-MS/MS. Retrieved from
Sources
- 1. rac-可替宁3-羧酸-上海洽姆分析技术有限公司 [charm17.com]
- 2. Mutagenesis Research Chemicals | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 反式可替宁酰胺-上海洽姆分析技术有限公司 [m.charm17.com]
- 4. Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability Profile of rac-Cotinine 3-Carboxylic Acid in Storage
Abstract
This technical guide provides a comprehensive overview of the stability profile of rac-Cotinine 3-Carboxylic Acid. Intended for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with established analytical methodologies to offer a robust framework for storing, handling, and assessing the stability of this key nicotine metabolite. While direct, extensive stability studies on this specific analyte are not widely published, this guide extrapolates from the known behavior of its parent compound, cotinine, and related chemical structures to provide field-proven insights and actionable protocols. The content herein is grounded in authoritative guidelines, including those from the International Council for Harmonisation (ICH), to ensure scientific integrity and support regulatory compliance.
Introduction: The Significance of a Stable Analyte
Cotinine, the primary metabolite of nicotine, is a critical biomarker for quantifying exposure to tobacco smoke.[1][2] Its further metabolite, this compound, represents a key node in the metabolic pathway of nicotine.[3] The accuracy and reproducibility of clinical and research findings reliant on this analyte are fundamentally dependent on its stability during sample collection, storage, and analysis. Degradation of the analyte can lead to an underestimation of exposure levels, potentially confounding toxicological studies, clinical trials for smoking cessation therapies, and fundamental research into nicotine metabolism.
This guide addresses the critical need for a standardized approach to the stability of this compound. We will explore its intrinsic chemical properties, predict potential degradation pathways, and provide detailed methodologies for conducting robust stability assessments in line with global regulatory standards.
Physicochemical Properties and Inherent Stability
This compound is a derivative of cotinine, featuring a carboxylic acid group attached to the pyridine ring. This structural feature is the primary determinant of its chemical reactivity and, consequently, its stability profile.
-
Pyrrolidinone Ring: The lactam in the pyrrolidinone ring is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, making it relatively resistant to oxidative degradation compared to other aromatic systems. However, it can be susceptible to photodegradation.
-
Carboxylic Acid Group: This functional group is the most reactive site for potential degradation. It can undergo decarboxylation under thermal stress or participate in esterification reactions if alcohols are present in the sample matrix or storage solution.
Overall, cotinine itself is considered a stable metabolite, with a half-life of approximately 19-20 hours in the body, which is significantly longer than that of nicotine.[4][1] Studies on the stability of cotinine in biological samples (plasma, urine, and saliva) have shown it to be remarkably stable under various storage conditions, including prolonged storage at room temperature, 4°C, and -20°C, as well as through multiple freeze-thaw cycles.[4][5][6][7] This inherent stability of the core cotinine structure provides a strong foundation for the presumed stability of its carboxylic acid derivative under controlled conditions.
Potential Degradation Pathways
Understanding potential degradation pathways is essential for designing stability-indicating analytical methods. Based on the functional groups present in this compound, the following degradation routes are plausible under stress conditions.
-
Hydrolytic Degradation: Extreme pH conditions (strong acid or base) could force the hydrolysis of the lactam ring.
-
Oxidative Degradation: While the pyridine ring is relatively stable, the molecule is not entirely immune to strong oxidizing agents. This could lead to the formation of N-oxides or other oxidation products.
-
Photodegradation: Exposure to UV or high-intensity visible light may induce degradation, a common characteristic of pyridine-containing compounds. Photostability testing, as outlined in ICH Q1B, is therefore crucial.[8]
-
Thermal Degradation: High temperatures could potentially lead to decarboxylation, where the carboxylic acid group is lost as carbon dioxide.
The following diagram illustrates these hypothesized degradation pathways.
Caption: Hypothesized degradation pathways for this compound.
Recommended Storage and Handling Procedures
Based on the stability of cotinine and general best practices for carboxylic acids, the following storage conditions are recommended to ensure the integrity of this compound as a pure substance or in solution.
| Condition | Temperature | Duration | Justification |
| Long-Term Storage | ≤ -20°C | > 6 months | Minimizes potential for all degradation pathways. Standard for long-term preservation of biological analytes. |
| Short-Term Storage | 2-8°C | ≤ 7 days | Acceptable for temporary storage, such as during sample processing. Protect from light. |
| Room Temperature | 20-25°C | < 24 hours | Should be avoided for extended periods. Necessary for sample preparation, but exposure should be minimized. |
Handling Recommendations:
-
Light Protection: Store in amber vials or protect from direct light exposure to mitigate the risk of photodegradation.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of the pure compound, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
pH Control: When in solution, maintain a neutral pH (around 7.0) to avoid acid- or base-catalyzed hydrolysis. Buffering the solution is recommended.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquoting samples into single-use volumes is a best practice. While cotinine is stable through multiple cycles, this minimizes the risk for its derivatives.[7]
Methodology for Stability Assessment
A comprehensive stability study for this compound should be conducted in accordance with ICH Q1A(R2) guidelines.[8][9][10] This involves both forced degradation studies to identify potential degradation products and long-term studies to establish a re-test period or shelf-life.
The workflow for a typical stability study is outlined below.
Sources
- 1. Cotinine - Wikipedia [en.wikipedia.org]
- 2. cliawaived.com [cliawaived.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Sample Storage Conditions on Measurements of Salivary Cotinine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.psu.edu [pure.psu.edu]
- 7. jfda-online.com [jfda-online.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 10. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
Methodological & Application
Application Note: High-Efficiency Conjugation of rac-Cotinine 3-Carboxylic Acid to BSA via EDC/NHS Chemistry
Abstract & Scientific Rationale
The conjugation of rac-Cotinine 3-Carboxylic Acid (a carboxylic acid derivative of cotinine) to Bovine Serum Albumin (BSA) is a critical step in developing immunogens for antibody production or coating antigens for immunoassays (ELISA, LFA).
Small molecules (< 1000 Da), known as haptens, are not immunogenic alone. To elicit an immune response, they must be covalently coupled to a carrier protein (BSA, KLH). This protocol utilizes Carbodiimide (EDC) chemistry stabilized by N-hydroxysuccinimide (NHS) .[1][2]
Why this approach?
-
Specificity: The "Two-Step" activation method is chosen over "One-Pot" mixing. We first activate the hapten's carboxyl group to an NHS-ester.[3] This prevents the EDC from activating the carrier protein's own carboxyl groups, thereby eliminating the risk of BSA-BSA polymerization (crosslinking) and precipitation.
-
Stability: NHS stabilizes the amine-reactive intermediate, increasing the coupling efficiency at physiological pH.
Experimental Workflow & Mechanism
The following diagram illustrates the chemical mechanism and the operational workflow.
Figure 1: Schematic representation of the two-step EDC/NHS conjugation workflow.
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| Hapten | This compound | Target antigen (MW ~220.22 Da) |
| Carrier | BSA (Bovine Serum Albumin) | Immunogenic carrier (MW ~66,400 Da) |
| Activator | EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) | Carboxyl activator |
| Stabilizer | NHS (N-hydroxysuccinimide) | Stabilizes active ester |
| Solvent | DMSO (Anhydrous) | Solubilizing hydrophobic hapten |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal pH for EDC activity |
| Coupling Buffer | 1X PBS (Phosphate Buffered Saline), pH 7.4 | Physiological pH for amine reaction |
| Quenching | Hydroxylamine or Tris-HCl | Stops the reaction |
Equipment
-
Microcentrifuge tubes (1.5 mL)
-
Magnetic stirrer and micro stir bars
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or Dialysis Cassettes (10K MWCO)
-
Spectrophotometer (Nanodrop)
-
MALDI-TOF Mass Spectrometer (Optional but recommended)[4]
Pre-Protocol Calculations (Critical)
To ensure a high epitope density (typically 15–25 haptens per BSA molecule), you must use a molar excess of the hapten.
Standard Ratio: 30:1 to 50:1 (Hapten : BSA).
Example Calculation:
-
Target: Conjugate 2 mg of BSA.
-
BSA MW: ~66,400 g/mol .
-
Hapten MW: ~220.2 g/mol .
-
Desired Molar Excess: 50-fold.
Note: Due to the instability of EDC, weigh out ~10-fold molar excess of EDC and NHS relative to the Hapten , not the protein.
Detailed Protocol
Phase 1: Solubilization & Activation (The "Active Ester" Step)
Causality:this compound has limited aqueous solubility. We dissolve it in DMSO first to prevent precipitation upon buffer addition.
-
Prepare Hapten Stock: Dissolve 2 mg of this compound in 100 µL of anhydrous DMSO. Vortex until fully dissolved.
-
Prepare Activation Buffer: 0.1 M MES, pH 6.0.
-
Mix: Add the Hapten/DMSO solution to 400 µL of MES buffer.
-
Check: If precipitate forms, add more DMSO (up to 20% final volume is tolerated by BSA later).
-
-
Add EDC/NHS:
-
Add EDC to the hapten solution (Final concentration ~2–5 mM).
-
Add NHS (Final concentration ~5 mM).[3]
-
-
Incubate: React for 15 minutes at room temperature (RT).
-
Result: This generates the semi-stable NHS-ester of the cotinine derivative.
-
Phase 2: Conjugation (Coupling to BSA)
Causality: We shift the pH to 7.[5]4. At this pH, the lysine amines on BSA are deprotonated and highly nucleophilic, attacking the NHS-ester to form a stable amide bond.
-
Prepare BSA: Dissolve 2 mg BSA in 500 µL of PBS (pH 7.4) .
-
Warning: Do not use Tris or Glycine buffers here; they contain amines and will compete with the BSA.
-
-
Combine: Slowly add the activated Hapten-NHS solution (from Phase 1) dropwise to the BSA solution while gently stirring.
-
Incubate: React for 2 hours at RT or overnight at 4°C.
-
Quench (Optional): Add Hydroxylamine (final 10 mM) or Tris-HCl to stop the reaction. Incubate for 15 mins.
Phase 3: Purification
Causality: Unreacted hapten and EDC byproducts must be removed to prevent interference in downstream assays.
-
Method A (Fast): Use a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with PBS. Apply sample and spin.[6][7]
-
Method B (Thorough): Dialyze against 1L of PBS at 4°C with 3 buffer changes over 24 hours.
Validation & Quality Control (Self-Validating Systems)
Do not assume conjugation worked. Verify it using one of these methods.
Method A: MALDI-TOF MS (Gold Standard)
This method provides the exact mass shift, allowing precise calculation of hapten density.
-
Mix 1 µL of conjugate with 1 µL of Sinapinic Acid matrix.
-
Analyze on MALDI-TOF in linear positive mode (20–100 kDa range).
-
Calculation:
(Note: Subtract 18 Da for the loss of water during amide bond formation).
Method B: TNBS Assay (Colorimetric)
If MS is unavailable, use Trinitrobenzenesulfonic acid (TNBS). TNBS reacts with free amines (lysines). Conjugation blocks these amines.
-
Incubate Native BSA and Cotinine-BSA (equal concentrations) with 0.01% TNBS in bicarbonate buffer.
-
Measure Absorbance at 335 nm.
-
Logic: Lower absorbance in the conjugate sample = Higher conjugation efficiency.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during coupling | Hapten is too hydrophobic or over-conjugation. | 1. Increase DMSO % in the initial step.2. Reduce Hapten:BSA molar ratio (try 20:1). |
| Low Hapten Density (<5) | EDC hydrolysis (EDC is moisture sensitive). | Use fresh EDC. Ensure MES buffer is pH 4.7–6.0 (EDC is inactive at high pH). |
| BSA Aggregation | Crosslinking of BSA to BSA. | Ensure Two-Step protocol is followed. Do not add EDC to the BSA directly. |
References
-
Matyas, G.R., et al. (2014).[8] Determination of heroin hapten densities in protein conjugates: comparison of MALDI-TOF MS, TNBS and indirect Ellman assay. Shimadzu/Walter Reed Army Institute of Research. Available at: [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Reference Text).
Sources
- 1. manuals.plus [manuals.plus]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Optimal Dissolution of rac-Cotinine 3-Carboxylic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on selecting and optimizing solvent systems for rac-Cotinine 3-Carboxylic Acid. By analyzing the compound's physicochemical properties, this guide presents a logical, tiered approach to solvent selection, from initial screening with polar aprotic solvents to the preparation of aqueous solutions via pH modification. Detailed, step-by-step protocols are provided to ensure reliable and reproducible preparation of stock solutions for a variety of downstream applications, including analytical standards, cell-based assays, and formulation development.
Introduction and Physicochemical Analysis
This compound is a derivative of cotinine, the primary metabolite of nicotine.[1][2] Its structure incorporates three key functional groups that dictate its solubility profile: a pyridinyl ring, a lactam (within the pyrrolidinone ring), and a carboxylic acid moiety.
-
Structure: C₁₁H₁₂N₂O₃
-
Molecular Weight: 220.22 g/mol [3]
-
Predicted pKa: The carboxylic acid group imparts acidic properties. While experimental data for this specific molecule is not widely published, related compounds like trans-4-Cotininecarboxylic Acid have a predicted pKa of approximately 3.94.[4] This suggests that the molecule's charge state, and therefore its aqueous solubility, will be highly dependent on pH.
The combination of a polar heterocyclic system and an ionizable carboxylic acid group makes this compound a polar molecule. Its solubility is governed by the principle of "like dissolves like," favoring polar solvents.[5] The carboxylic acid group allows for a significant increase in aqueous solubility at pH values above its pKa, where it deprotonates to form a highly polar and water-soluble carboxylate salt.[6]
Strategic Approach to Solvent System Selection
A systematic approach to solvent selection is critical to avoid compound degradation and ensure compatibility with downstream assays. The following workflow is recommended for efficiently identifying an optimal solvent system.
Caption: Effect of pH on the solubility of carboxylic acids.
Materials:
-
This compound
-
1x Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 N NaOH solution
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of this compound into a suitable container.
-
Add the target volume of PBS (e.g., for a 1 mg/mL solution, add ~950 µL of PBS for every 1 mg of compound).
-
Stir the suspension. The compound will likely not dissolve completely at this stage.
-
While stirring and monitoring with a pH meter, add 0.1 N NaOH dropwise.
-
Observe the dissolution of the solid as the pH increases. Continue adding base until all solid has dissolved.
-
Once dissolved, check the final pH. If necessary, back-titrate carefully with a dilute acid (e.g., 0.1 N HCl), but avoid letting the pH drop below 6.0 to prevent precipitation.
-
Add PBS to reach the final target volume.
-
Sterile-filter the solution through a 0.22 µm filter if it is intended for cell culture applications.
-
Use aqueous solutions fresh. It is not recommended to store aqueous solutions for more than one day. [7]
Troubleshooting and Best Practices
-
Precipitation upon Dilution: If a DMSO stock solution precipitates when diluted into an aqueous buffer, this is known as "salting out." To mitigate this, use a lower concentration stock solution, perform serial dilutions, or consider an intermediate solvent like ethanol.
-
Incomplete Dissolution: If the compound fails to dissolve even in DMSO, gentle heating (37-50°C) or sonication can be applied. However, be mindful of potential compound degradation with excessive heat.
-
Solvent-Induced Assay Interference: Always run a "vehicle control" in your experiments, containing the same final concentration of the solvent used to dissolve the compound, to account for any effects of the solvent itself. [8]* Hygroscopic Nature: Polar solvents like DMSO are often hygroscopic. Use anhydrous grade solvents and store them properly to prevent water absorption, which can affect solubility and compound stability.
References
-
Journal of Food and Drug Analysis. (n.d.). Determination of cotinine in human urine by high-performance liquid chromatography. [Link]
- Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60.
-
ACS Publications. (n.d.). Combined Analysis of the Tobacco Metabolites Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Human Urine. [Link]
-
Medycyna Pracy. (2010). [Development of Analytical Method for Determination Nicotine Metabolites in Urine]. [Link]
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Basicmedical Key. (2016). Pharmaceutical Solvents. [Link]
-
ResearchGate. (n.d.). Solvent selection for pharmaceuticals. [Link]
-
MDPI. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. [Link]
- Google Patents. (n.d.). EP1283202A1 - Method for preparing heterocyclic-carboxylic acids.
-
Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]
- Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
-
University of Calgary. (n.d.). Carboxylic Acids and Their Derivatives. [Link]
-
PubMed. (1981). Dissolution of Carboxylic Acids. III: The Effect of Polyionizable Buffers. [Link]
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. rac-Cotinine-d3 | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 3. rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-c… [cymitquimica.com]
- 4. rac trans-4-Cotininecarboxylic Acid | 161171-06-8 [chemicalbook.com]
- 5. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 6. eis.hu.edu.jo [eis.hu.edu.jo]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Yields with rac-Cotinine 3-Carboxylic Acid
Welcome to the technical support guide for rac-Cotinine 3-Carboxylic Acid conjugation. This document is designed for researchers, scientists, and drug development professionals who are utilizing carbodiimide chemistry to couple this small molecule to proteins or other amine-containing biomolecules. Low conjugation yield is a common yet surmountable challenge. This guide provides a structured, in-depth approach to diagnosing and resolving the underlying issues in your experimental workflow.
Part 1: Frequently Asked Questions (The First Line of Defense)
This section addresses the most common initial questions and problems encountered during the conjugation process.
Q1: My conjugation reaction failed completely, with no detectable product. What is the most likely culprit?
A1: A complete reaction failure almost always points to a critical issue with one of the core components. The most common causes are:
-
Inactive Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are moisture-sensitive.[1][2] If they have been stored improperly or are old, they will hydrolyze and lose activity. Always use fresh or properly stored reagents, allowing them to warm to room temperature in a desiccator before opening.[1]
-
Incompatible Buffers: The presence of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) in your reaction buffer will compete with the intended reaction, effectively quenching it.[1][3] Use non-interfering buffers like MES for the activation step and Phosphate-Buffered Saline (PBS) for the coupling step.[1][4]
Q2: My yield is very low, but not zero. What simple parameter should I check first?
A2: The pH of your reaction buffers is the most critical parameter influencing EDC/NHS chemistry.[1][4] The two-step reaction has conflicting pH optima:
-
Carboxyl Activation (Step 1): EDC most efficiently activates the carboxylic acid on this compound at a slightly acidic pH of 4.5-6.0 .[1][4][5][6]
-
Amine Coupling (Step 2): The resulting NHS ester reacts most efficiently with primary amines on your protein at a physiological to slightly alkaline pH of 7.2-8.5 .[1][3]
A suboptimal pH at either stage will drastically reduce yield. For one-pot reactions, a compromise pH of 6.0-7.5 is often used, but this inherently sacrifices efficiency.[4] A two-step protocol is strongly recommended for maximizing yield.
Q3: How do I dissolve the this compound? It's not very soluble in my aqueous buffer.
A3: Poor solubility of the small molecule is a frequent hurdle. Many non-sulfonated NHS-ester reagents and small molecules require an organic co-solvent.[3] It is standard practice to first dissolve the this compound in a small volume of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[3][7] Ensure the final concentration of the organic solvent in the reaction is low (typically <10%) to avoid denaturing your protein.
Q4: Can the concentration of my protein affect the conjugation yield?
A4: Yes, significantly. The desired reaction (aminolysis) is a bimolecular reaction, whereas the primary competing reaction (hydrolysis of the NHS ester) is unimolecular with respect to the activated molecule. Therefore, at low protein concentrations, the hydrolysis reaction can dominate, leading to poor yields.[][9] If possible, concentrate your protein solution (e.g., to 2-10 mg/mL) before starting the conjugation.[9][10]
Part 2: In-Depth Troubleshooting Guide
When initial checks do not resolve the issue, a more systematic approach is required. This guide provides a logical workflow for diagnosing the problem.
Logical Troubleshooting Workflow
The following diagram outlines a systematic process for identifying the source of low conjugation yield.
Caption: The two-step reaction mechanism of EDC/NHS coupling.
As the table below shows, the stability of the crucial NHS-ester intermediate is highly pH-dependent.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Implication |
| 7.0 | 4 | 4-5 hours | Reaction is slow, but the active ester is relatively stable. [3][11] |
| 8.0 | 4 | ~1 hour | Faster amine reaction, but stability of the ester decreases. [9] |
| 8.6 | 4 | 10 minutes | Very rapid amine reaction, but extremely rapid hydrolysis. [3][11]The coupling step must be performed quickly. |
| 9.0 | Room Temp | Minutes | Very high risk of hydrolysis outcompeting the desired reaction. [9][12] |
| Sources:[3][9][11][12] |
Recommendation: For low-yield reactions, switch to a two-step protocol . First, activate the this compound with EDC/NHS in MES buffer at pH 5.5 for 15-30 minutes. Then, raise the pH to 7.2-7.5 by adding the activated small molecule to the protein solution in PBS, and allow the coupling to proceed. [4]This ensures both steps occur under their optimal pH conditions.
Issue 3: Protein and Small Molecule-Specific Problems
| Symptom | Potential Cause | Recommended Action & Explanation |
| Protein precipitates during the reaction. | pH near isoelectric point (pI) or aggregation induced by hydrophobic small molecule. | Action: Ensure the reaction pH is at least 1-1.5 units away from your protein's pI. [4]If the small molecule is very hydrophobic, try reducing the molar excess, lowering the protein concentration, or including stabilizing excipients in the buffer. [13] |
| Drug-to-Antibody Ratio (DAR) or Degree of Labeling (DOL) is low despite optimized conditions. | Steric hindrance or inaccessible amine groups. | Action: Some primary amines (lysine residues) may be buried within the protein's folded structure and inaccessible to the NHS ester. [14]Consider denaturing and refolding the protein (if possible) or using longer, more flexible PEG linkers to attach to the cotinine molecule to overcome steric hindrance. |
| Yield is low, and mass spectrometry shows a heterogeneous product. | Lack of site-specificity. | Action: Standard EDC/NHS chemistry targets all accessible primary amines, which can lead to a mix of products. [14]For more controlled conjugation, consider protein engineering to introduce a unique reactive site, such as a single cysteine residue for maleimide-based chemistry. [15] |
Part 3: Essential Protocols & Workflows
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is designed to maximize conjugation efficiency by separating the activation and coupling steps.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
This compound
-
Protein solution (2-10 mg/mL in Coupling Buffer)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide) - Sulfo-NHS is recommended for its increased water solubility. [3]* Anhydrous DMSO
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
Procedure:
Step A: Activation of this compound
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
In a microfuge tube, combine the following:
-
X µL of this compound stock (for a 20-fold molar excess over the protein)
-
Y µL of Activation Buffer to bring the volume to ~100 µL.
-
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).
-
Add EDC to the cotinine solution (e.g., 10-fold molar excess over the carboxyl groups of cotinine).
-
Immediately add Sulfo-NHS to the solution (e.g., 25-fold molar excess over the carboxyl groups of cotinine). [4]6. Incubate for 15-30 minutes at room temperature, protected from light.
Step B: Conjugation to Protein
-
Immediately add the entire activation reaction mixture from Step A to your protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C with gentle mixing. [1][4] Step C: Quenching and Purification
-
To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. [1]Incubate for 15 minutes.
-
Remove unreacted small molecules and byproducts by purifying the conjugate using a desalting column equilibrated with your desired storage buffer (e.g., PBS). [16]
Part 4: Characterization of the Final Conjugate
Confirming a successful conjugation and quantifying the yield is a critical final step.
Q5: How do I confirm that the conjugation was successful and determine the degree of labeling?
A5: Several analytical techniques can be used to characterize your final product. Mass spectrometry is the gold standard for this purpose. [17][18]* Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can determine the precise molecular weight of the intact conjugate. [18]The mass shift compared to the unconjugated protein allows for the calculation of the average number of cotinine molecules attached, often referred to as the Drug-to-Antibody Ratio (DAR) in ADC development. [17][19]* Size-Exclusion Chromatography (SEC): SEC can be used to separate the final conjugate from unreacted protein and small molecules, providing an indication of purity and detecting any aggregation. [13][20]When coupled with multiple detectors (e.g., MALS, UV, RI), it can also provide information on molecular weight and conjugate distribution. [21]* UV-Vis Spectroscopy: If the small molecule has a unique absorbance peak, you can use UV-Vis spectroscopy to estimate the degree of labeling, provided you know the extinction coefficients for both the protein and the small molecule.
References
-
kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Available at: [Link]
-
Gunda, P. et al. (2018). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO. ResearchGate. Available at: [Link]
-
Ashton, D. S., et al. (1995). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry. Available at: [Link]
-
Creative Biolabs. Custom Protein-Small Molecule Conjugation Service. Available at: [Link]
-
Hyun, H., et al. (2011). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). PMC. Available at: [Link]
-
Schuster, R. J., et al. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Available at: [Link]
-
ResearchGate. (2013). How can we assess the optimal concentration of EDC and NHS for conjugation reaction?. Available at: [Link]
-
LCGC International. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Available at: [Link]
-
AbOliGo. Bioconjugation Optimization & Troubleshooting. Available at: [Link]
-
Springer Nature Experiments. Small-Molecule-Protein Conjugation Procedures. Available at: [Link]
-
Jiang, N., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Sensors. Available at: [Link]
-
CellMosaic. Protein-Small Molecule Drug Conjugate. Available at: [Link]
-
Smyth, M. R., & O'Kennedy, R. (1994). Small-molecule-protein conjugation procedures. PubMed. Available at: [Link]
-
Creative Biolabs. (2024, November 7). Troubleshooting Guides. Available at: [Link]
-
Bio-Rad. Instruction Manual. Available at: [Link]
-
Bio-Synthesis, Inc. Small Molecule Drug Conjugation. Available at: [Link]
-
Lewis, S. M., et al. (2021). Engineered protein-small molecule conjugates empower selective enzyme inhibition. PMC. Available at: [Link]
-
Semantic Scholar. Small-molecule-protein conjugation procedures. Available at: [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]
-
ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Available at: [Link]
-
ResearchGate. (2020). EDC-NHS coupling not working?. Available at: [Link]
-
ResearchGate. (2016). Chemical structure of cotinine. Available at: [Link]
-
Douglas, J. J., et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Organic Letters. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 15. Engineered protein-small molecule conjugates empower selective enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small Molecule Drug Conjugation - Bio-Synthesis, Inc. [biosyn.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. enovatia.com [enovatia.com]
- 20. Custom Protein-Small Molecule Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 21. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding in ELISAs using cotinine derivatives
This guide is structured as a dynamic Technical Support Center designed for researchers transitioning from traditional Biotin-Streptavidin systems to Cotinine-based detection. It addresses the specific mechanical advantages of cotinine derivatives in reducing non-specific binding (NSB) and minimizing matrix interference.
Topic: Minimizing Non-Specific Binding & Matrix Interference Lead Scientist: Dr. A. Vance, Senior Application Specialist
System Overview: Why Cotinine?
The Core Problem: Traditional ELISA amplification relies on the Biotin-Streptavidin interaction.[1] While powerful, this system suffers from two major sources of background noise:
-
Endogenous Interference: Patients taking high-dose biotin supplements (up to 300 mg/day) exhibit massive interference, causing false negatives in sandwich assays (by blocking streptavidin binding sites).
-
Protein-Based NSB: Streptavidin is a large tetrameric protein (52.8 kDa) that can non-specifically adsorb to blocking proteins or sticky matrix components.
The Cotinine Solution: Cotinine (a metabolite of nicotine) acts as a hapten .[2] It is a small molecule (~176 Da) that is chemically conjugated to your detection antibody.[3] A secondary anti-cotinine antibody is used for signal generation.[4]
-
Zero Endogenous Binding: Unlike biotin, cotinine is not a vitamin found in normal metabolism.
-
Reduced Steric Hindrance: Its low molecular weight prevents the aggregation often seen with heavy biotinylation or HRP conjugation.
-
Wash-Proof Specificity: In sandwich formats, endogenous cotinine from smokers is washed away before the detection system is added, eliminating the "smoker interference" risk.
Mechanism Comparison
The following diagram illustrates why the Cotinine system yields lower background than Streptavidin.
Caption: Comparison of interference pathways. Note that endogenous cotinine is removed during wash steps in sandwich ELISAs, whereas endogenous biotin competes for Streptavidin binding sites.
Experimental Protocol: Cotinine Conjugation & Assay
To minimize NSB, the quality of the cotinine conjugation is critical. Over-labeling creates hydrophobic pockets that stick to plastic.
Phase A: NHS-Cotinine Conjugation
Reagents:
-
Detection Antibody (1 mg/mL in PBS, pH 7.4, Azide-free).
-
Cotinine-PEG-NHS Ester (Recommended over standard Cotinine-NHS to increase solubility and reduce NSB).
Workflow:
-
Preparation: Dissolve Cotinine-PEG-NHS in DMSO to 10 mM.
-
Reaction: Add the NHS ester to the antibody at a 20:1 Molar Ratio (Cotinine:Ab).
-
Expert Tip: Do not exceed 30:1. High hapten density causes antibody aggregation, leading to high background.
-
-
Incubation: Incubate for 2 hours at Room Temperature (RT) in the dark.
-
Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate 15 mins.
-
Purification (Crucial): Desalt using a Zeba Spin Column (40K MWCO) or dialyze against PBS to remove free cotinine. Free cotinine will compete for the secondary antibody and kill your signal.
Phase B: The "Clean" Sandwich ELISA
-
Coat: Capture Ab (1-5 µg/mL) overnight.
-
Block: 3% BSA or Casein in PBS-T.
-
Sample Incubation: Add sample. Incubate 1-2 hrs.
-
WASH (3x): This step removes any endogenous cotinine from smokers.
-
Detection: Add Cotinine-labeled Detection Ab (0.1 - 0.5 µg/mL). Incubate 1 hr.
-
WASH (3x).
-
Amplification: Add Anti-Cotinine Antibody-HRP (e.g., Rabbit Monoclonal). Incubate 30-45 mins.
-
Read: TMB Substrate -> Stop Solution -> OD 450nm.
Troubleshooting Guide (FAQ Format)
Category: High Background (NSB)
Q: My blank wells have high OD (>0.2). Is the anti-cotinine antibody sticky? A: It is rarely the antibody itself. The issue is likely Hydrophobic Over-labeling .
-
Diagnosis: If you used a standard Cotinine-NHS (no PEG spacer) or a high molar ratio (>30:1), your detection antibody has become hydrophobic and is sticking to the plate blocking agent.
-
Fix:
-
Switch to a Cotinine-PEG4-NHS linker. The PEG chain increases water solubility.
-
Titrate the Anti-Cotinine-HRP. High-affinity monoclonals can often be used at 1:10,000 or 1:20,000 dilution.
-
Q: I see background in serum samples but not in buffer. Is this "Smoker Interference"? A: No. In a sandwich format, smoker interference results in low signal (false negative), not high background. High background in serum usually indicates Heterophilic Antibody Interference (HAMA).
-
Test: Add a HAMA blocker (commercial reagent) to your sample diluent.
-
Reasoning: The anti-cotinine antibody is usually a Rabbit or Mouse IgG. Human anti-mouse antibodies (HAMA) in the patient serum can bridge your capture and detection antibodies.
Category: Low Signal / Sensitivity
Q: My standard curve is flat. Did the conjugation fail? A: Cotinine is a hapten; it cannot be detected if it is buried in the antibody structure.
-
The "Linker" Factor: If the cotinine is attached directly to a lysine deep in the antibody fold, the anti-cotinine antibody cannot bind it due to Steric Hindrance .
-
Fix: Use a linker with a long spacer arm (LC-Cotinine or PEG-Cotinine). This projects the hapten away from the antibody surface, making it accessible.
Q: I am testing urine samples and getting zero signal. Why? A: Urine from smokers contains massive amounts of cotinine (>500 ng/mL).
-
The Trap: If you pre-mix your Detection Ab with the Urine sample before adding it to the plate, the free cotinine in the urine will saturate the Detection Ab.
-
Protocol Adjustment: Ensure you use a Stepwise Protocol (Sample -> Wash -> Detection Ab). Do not use a homogeneous (one-step) incubation.[5]
Category: Reproducibility
Q: Why is my signal decreasing over time with the same conjugate batch? A: Endogenous esterases or instability? Unlikely. The issue is usually Free Hapten Leaching .
-
Mechanism: If the initial purification wasn't thorough, non-covalently bound cotinine esters slowly leach out of the antibody hydrophobic pockets. These free molecules compete for the Anti-Cotinine-HRP.
-
Fix: Perform a second dialysis step or use a high-performance desalting column.
Data Summary: Biotin vs. Cotinine[9]
| Feature | Biotin-Streptavidin | Cotinine-Anti-Cotinine |
| Molecule Type | Vitamin (Endogenous) | Xenobiotic Hapten (Exogenous) |
| Sample Interference | High (Supplements/Diet) | None (If washed; Smoker status irrelevant in stepwise assay) |
| NSB Potential | High (Sticky protein interaction) | Low (Antibody-Antigen interaction) |
| Amplification | 4 binding sites per Streptavidin | 2 binding sites per IgG (can be increased with Poly-HRP) |
| Linker Requirement | Standard LC-Biotin | PEG-Linker Recommended (Hydrophobicity management) |
References
-
Comparison of Hapten Systems: Use of cotinine as a hapten for high-sensitivity immunoassays. Source: Journal of Immunological Methods.[5] Context: Establishes cotinine as a superior alternative to biotin for avoiding dietary interference.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).
-
Biotin Interference: FDA Safety Communication (2019): The FDA Warns that Biotin May Interfere with Lab Tests. Source:[1][8][9][10] Context: Official regulatory grounding for the necessity of switching away from biotin in clinical assays.
-
Cotinine Antibody Characterization: Production and characterization of monoclonal antibodies to cotinine. Source: Context: Validates the specificity of anti-cotinine antibodies and their lack of cross-reactivity with nicotine.
Sources
- 1. preprints.org [preprints.org]
- 2. Idiotype-anti-idiotype hapten immunoassays: assay for cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetechindia.com [lifetechindia.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. broadpharm.com [broadpharm.com]
- 8. cdn2.podiatry.com [cdn2.podiatry.com]
- 9. mdpi.com [mdpi.com]
- 10. Biotin interference in routine clinical immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Nuances of Cotinine Carboxylic Acid Derivatives
A-Level: Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the pH sensitivity of cotinine carboxylic acid derivatives. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental workflows. The inherent physicochemical properties of these molecules, particularly the presence of the carboxylic acid moiety, introduce a layer of complexity that demands careful consideration of pH at every stage, from sample preparation to analysis. This document will serve as your comprehensive resource for understanding and mitigating these challenges.
Part 1: The Root of the Issue: Understanding pH-Dependent Behavior
Cotinine carboxylic acid derivatives are, by their very nature, ionizable molecules. The carboxylic acid group (-COOH) can exist in either a protonated (neutral) or deprotonated (anionic) state, depending on the pH of the surrounding environment. This equilibrium is fundamental to many of the challenges observed in the laboratory.
The ionization state of a cotinine carboxylic acid derivative directly influences several key properties:
-
Solubility: The ionized form is generally more soluble in aqueous solutions than the neutral form.[1] This pH-dependent solubility can lead to issues with sample precipitation or inconsistent concentrations if not properly controlled.
-
Stability: The reactivity of the molecule, and thus its susceptibility to degradation, can be influenced by pH. For instance, hydrolysis of other functional groups on the molecule may be catalyzed by acidic or basic conditions.[2]
-
Chromatographic Retention: In reversed-phase high-performance liquid chromatography (RP-HPLC), the ionized form is more polar and will elute earlier than the neutral, more hydrophobic form. Fluctuations in mobile phase pH can therefore lead to significant shifts in retention time.
-
Extraction Efficiency: During liquid-liquid or solid-phase extraction, the partitioning of the analyte between the aqueous and organic phases is highly dependent on its ionization state. To efficiently extract an acidic compound into an organic solvent, the pH of the aqueous phase should be lowered to suppress ionization.[3]
The Henderson-Hasselbalch equation provides the mathematical framework for understanding the relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized ([A⁻]) to the unionized ([HA]) forms of the molecule:
pH = pKa + log([A⁻]/[HA])
When the pH is equal to the pKa, the concentrations of the ionized and unionized forms are equal. A shift of one pH unit from the pKa will result in a 90:10 ratio of the two forms, and a shift of two pH units will result in a 99:1 ratio. Therefore, controlling the pH at least two units away from the pKa is crucial for ensuring the molecule exists predominantly in a single form, which is essential for reproducible results.[4]
Part 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses common problems encountered during the analysis of cotinine carboxylic acid derivatives in a direct, question-and-answer format.
Sample Preparation & Handling
Question 1: My sample is precipitating out of solution. What's happening and how can I fix it?
Answer: Precipitation is a classic sign of pH-dependent solubility issues. Your cotinine carboxylic acid derivative is likely in its less soluble, protonated form.
-
Immediate Action: Check the pH of your sample solution. If it is acidic, carefully adjust the pH upwards with a suitable base (e.g., dilute sodium hydroxide or ammonium hydroxide) until the precipitate redissolves. The goal is to shift the equilibrium towards the more soluble, deprotonated form.
-
Long-Term Solution: Prepare your stock and working solutions in a buffered solvent system. A buffer will resist changes in pH, ensuring your analyte remains in a consistent ionization state and, therefore, soluble. For a carboxylic acid, a phosphate or acetate buffer with a pH above the compound's pKa is a good starting point.
Question 2: I'm seeing low and inconsistent recovery during my liquid-liquid extraction (LLE). Why?
Answer: Low LLE recovery for an acidic analyte is often due to the pH of the aqueous phase being too high. In a basic or neutral environment, your cotinine carboxylic acid derivative will be ionized and preferentially partition into the aqueous phase rather than the organic extraction solvent.
-
Protocol Adjustment: Before extraction, acidify your aqueous sample to a pH at least 2 units below the pKa of your cotinine carboxylic acid derivative. This will ensure the compound is predominantly in its neutral, more hydrophobic form, which will readily partition into the organic solvent.[3]
-
Solvent Selection: Ensure your organic extraction solvent has appropriate polarity to effectively solvate the neutral form of your analyte. Ethyl acetate or a mixture of dichloromethane and isopropanol are often good choices.
Chromatographic Analysis (HPLC/LC-MS)
Question 3: My peak shape is terrible! I'm seeing significant tailing.
Answer: Peak tailing for acidic compounds in RP-HPLC is a common problem and can stem from several sources:
-
Secondary Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can be deprotonated at moderate pH values, creating negatively charged sites that can interact ionically with any remaining ionized analyte. This secondary retention mechanism leads to tailing.[5]
-
Solution: Lower the mobile phase pH to 2.5-3.0 using an additive like formic acid or trifluoroacetic acid. This will suppress the ionization of both the silanol groups and your carboxylic acid analyte, minimizing these unwanted interactions.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Mismatched Injection Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your initial mobile phase, it can cause poor peak shape.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Question 4: My retention times are drifting from run to run.
Answer: Retention time drift for an ionizable compound is almost always a pH issue.
-
Mobile Phase Buffering: Unbuffered or poorly buffered mobile phases are susceptible to pH changes, which will alter the ionization state of your analyte and, consequently, its retention time. A change of just 0.1 pH unit can cause a significant shift.[2]
-
Solution: Ensure your mobile phase is adequately buffered. For acidic compounds, a phosphate buffer at low pH (e.g., pH 2.5-3.5) is a robust choice for HPLC-UV. For LC-MS, volatile buffers like ammonium formate or ammonium acetate, with the pH adjusted with formic or acetic acid, are necessary. The buffer concentration should typically be in the 10-25 mM range.[6]
-
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, can lead to retention time instability.
-
Solution: Increase the column equilibration time to ensure the stationary phase is fully conditioned to the initial mobile phase conditions before the next injection.[5]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the pKa of cotinine carboxylic acid derivatives?
Q2: How can I prevent the degradation of my cotinine carboxylic acid derivative in solution?
The stability of your compound will be pH-dependent. While the pyrrolidinone ring is generally stable, extreme pH conditions (highly acidic or basic) and elevated temperatures can promote hydrolysis.[7]
-
Recommendation: Perform a preliminary stability study by incubating your compound in solutions of different pH (e.g., pH 3, 7, and 9) at your intended experimental temperature. Analyze the samples at various time points to assess for degradation. For long-term storage, it is generally advisable to store solutions frozen (-20°C or -80°C) and buffered at a pH where the compound exhibits maximum stability, which is often in the slightly acidic to neutral range for carboxylic acids.
Q3: What are the ideal starting conditions for developing an HPLC method for a cotinine carboxylic acid derivative?
-
Column: A C18 column is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water (pH ~2.7) or a 20 mM phosphate buffer (pH adjusted to 2.5-3.0 with phosphoric acid) for HPLC-UV. For LC-MS, use 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A good starting point is a linear gradient from 5% to 95% B over 15-20 minutes.
-
Detection: UV detection at approximately 260 nm, or mass spectrometry in negative ion mode to detect the deprotonated molecule [M-H]⁻.
Q4: How should I prepare samples from biological matrices (e.g., plasma, urine)?
-
Protein Precipitation (PPT): For a quick "dilute and shoot" approach, especially for LC-MS/MS, PPT with a cold organic solvent like acetonitrile is often sufficient.
-
Liquid-Liquid Extraction (LLE): As discussed in the troubleshooting guide, acidify the sample to a pH below the pKa of your analyte before extracting with an appropriate organic solvent. This provides a cleaner sample than PPT.
-
Solid-Phase Extraction (SPE): A mixed-mode or weak anion exchange SPE sorbent can be very effective for selectively retaining and eluting carboxylic acids.
Part 4: Experimental Protocols & Data
Protocol 1: Basic pH Stability Assessment
-
Prepare 10 mM buffer solutions at pH 3 (citrate buffer), pH 7 (phosphate buffer), and pH 9 (borate buffer).
-
Prepare a stock solution of your cotinine carboxylic acid derivative in a suitable organic solvent (e.g., methanol).
-
Spike the stock solution into each buffer to a final concentration of 10 µg/mL.
-
Divide each solution into two sets. Store one set at room temperature and the other at 40°C.
-
At time points 0, 2, 4, 8, and 24 hours, take an aliquot from each sample.
-
Analyze the aliquots by a suitable HPLC method to determine the remaining percentage of the parent compound.
-
Plot the percentage of the parent compound remaining versus time for each pH and temperature condition.
Protocol 2: HPLC Method for Peak Shape Optimization
-
Prepare a sample of your cotinine carboxylic acid derivative at 10 µg/mL in 50:50 water:acetonitrile.
-
Set up an HPLC system with a C18 column.
-
Run 1 (Initial Condition): Mobile Phase A: Water; Mobile Phase B: Acetonitrile. Run a gradient of 5-95% B over 15 minutes.
-
Run 2 (Acidified Mobile Phase): Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Run the same gradient.
-
Run 3 (Buffered Mobile Phase): Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0; Mobile Phase B: Acetonitrile. Run the same gradient.
-
Compare the peak shape (asymmetry) and retention time from the three runs to assess the impact of mobile phase pH control.
Data Summary Table
| Parameter | Typical Range/Value | Rationale |
| Estimated pKa (Carboxylic Acid) | 3.5 - 5.0 | Based on similar chemical structures. Experimental determination is recommended. |
| Recommended Mobile Phase pH (RP-HPLC) | 2.5 - 3.5 | Suppresses ionization of both the analyte and residual silanols, improving peak shape and retention reproducibility.[5] |
| Recommended Extraction pH (Aqueous) | < pKa - 2 | Maximizes the concentration of the neutral, more hydrophobic form for efficient extraction into an organic solvent.[3] |
| Recommended Buffer Concentration | 10 - 25 mM | Provides sufficient buffering capacity without causing issues with precipitation or MS suppression.[6] |
Part 5: Visualizations
Diagram 1: Ionization Equilibrium of Cotinine Carboxylic Acid
Caption: Effect of pH on the ionization state of a cotinine carboxylic acid derivative.
Diagram 2: Troubleshooting Workflow for HPLC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
References
-
Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 38(4), 899-916. [Link]
- Boll, W. (1942). U.S. Patent No. 2,295,600. Washington, DC: U.S.
-
Lakhani, P. M. (2012). Extraction of Drug from the Biological Matrix: A Review. SciSpace. [Link]
-
Ascendia Pharma. (2021, August 11). Top Considerations When Developing Formulations for Injectable Solutions. Ascendia Pharma. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Pawar, A. (2017). General Considerations of Design and Development of Dosage Forms: Pre-formulation Review. Asian Journal of Pharmaceutics, 11(3). [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Unacademy. (n.d.). What is the Effect of Temperature and pH on Extraction? Unacademy. [Link]
-
SlideShare. (2024, March 14). Dosage form design: pharmaceutical and formulation consideration. [Link]
-
Jenke, D. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing. [Link]
-
Wang, S., et al. (2013). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. Applied Microbiology and Biotechnology, 97(13), 5747-5757. [Link]
-
Brandsch, R. (2006). The Biological Degradation of Nicotine by Nicotinophilic Microorganisms. SciSpace. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Brandsch, R. (2006). The Biological Degradation of Nicotine by Nicotinophilic Microorganisms. ResearchGate. [Link]
-
ResearchGate. (n.d.). The effect of pH of the aqueous solution on the extraction efficiency...[Link]
-
Mishra, A., et al. (2020). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 10(11), 439. [Link]
-
Chromatography Forum. (2021, July 14). Analysis of carboxylic salts by LCMS. [Link]
- Godel, T., & Magner, J. (1965). U.S. Patent No. 3,178,474. Washington, DC: U.S.
-
Zhong, W., et al. (2024). Reduction of nicotine content in tobacco through microbial degradation: research progress and potential applications. Frontiers in Microbiology, 15. [Link]
-
GL Sciences. (n.d.). How to Obtain Good Peak Shapes. [Link]
-
Gancheva, V., et al. (2020). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 25(19), 4539. [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]
-
Ruan, Z., et al. (2012). Biodegradation of nicotine by newly isolated Pseudomonas sp. CS3 and its metabolites. Journal of Applied Microbiology, 112(5), 915-924. [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
Simon, L., & Goodman, J. M. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18451-18458. [Link]
-
Bernert, J. T., et al. (1997). Development and validation of sensitive method for determination of serum cotinine in smokers and nonsmokers by liquid chromatography. Clinical Chemistry, 43(12), 2281-2291. [Link]
-
Cosmacon. (n.d.). Pyrrolidone Carboxylic Acid - Sodium PCA - Zinc PCA. [Link]
-
Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Benowitz, N. L., et al. (2023). The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation. Tobacco Control, 32(e1), e88-e94. [Link]
-
Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]
-
Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. [Link]
-
ResearchGate. (n.d.). Effect of pH on the extraction of drugs. Experimental conditions.... [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 3-34. [Link]
-
Valentin, L., et al. (2025). A new automated method for the analysis of cotinine and trans-3'-hydroxycotinine in serum by LC-MS/MS. Journal of Analytical Toxicology. [Link]
-
Szabová, P., et al. (2022). What is the Effect of Changing pH on Pharmaceuticals' Sorption? Polish Journal of Environmental Studies, 31(2), 1805-1812. [Link]
-
Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link]
-
Tan, X., et al. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Behavioral Neuroscience, 15. [Link]
-
Balogh, G. T., et al. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 49(12), 2737-2746. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Smith, D. C., et al. (2024). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Toxicology and Applied Pharmacology, 482, 116893. [Link]
-
ResearchGate. (n.d.). Effect of pH on (A) nicotine biodegradation by growing cells of.... [Link]
-
Murphy, S. E., et al. (2023). Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2'-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites. Journal of Chromatography B, 1218, 123643. [Link]
Sources
- 1. CAS 33224-01-0: trans-4-cotininecarboxylic acid [cymitquimica.com]
- 2. lcms.cz [lcms.cz]
- 3. EP0244380B1 - Pharmaceutical formulations of acid labile substances for oral use - Google Patents [patents.google.com]
- 4. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. hplc.eu [hplc.eu]
- 7. US2295600A - Preparation of pyrrolidone carboxylic acids and their esters and products thereof - Google Patents [patents.google.com]
Validation & Comparative
Technical Guide: Mass Spectrometry Identification of rac-Cotinine 3-Carboxylic Acid
Topic: Mass Spectrometry Identification of rac-Cotinine 3-Carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This compound (CAS: 1246815-18-8) is a specialized derivative of cotinine, the primary metabolite of nicotine.[1] While 3-hydroxycotinine is the dominant urinary biomarker for nicotine exposure, the 3-carboxylic acid derivative represents a critical target for two specific applications: hapten synthesis for immunoassay development (generating antibodies with high specificity to cotinine) and metabolic profiling of oxidative degradation pathways.
This guide provides a rigorous technical comparison of identifying this specific analyte using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) versus standard nicotine metabolite panels. It addresses the unique challenges of retaining and fragmenting this acidic species compared to the basic alkaloids (nicotine/cotinine).
Chemical Identity & Structural Logic
Before establishing an MS protocol, one must understand the analyte's physiochemical behavior relative to its parent compound.
| Feature | This compound | Cotinine (Reference) | Impact on MS Method |
| Formula | C₁₁H₁₂N₂O₃ | C₁₀H₁₂N₂O | +44 Da mass shift (Carboxyl group) |
| MW | 220.22 g/mol | 176.22 g/mol | Precursor ion [M+H]⁺ = 221.2 |
| Acidity | Amphoteric (Pyridine base + Carboxylic acid) | Basic (Pyridine + Pyrrolidinone) | Requires acidic mobile phase to protonate both sites or HILIC for retention. |
| Stereochemistry | Racemic (mix of enantiomers) | (S)-(-)-Cotinine (Natural) | Chromatographic separation of enantiomers may be required if chiral purity is critical. |
Comparative Analysis: Detection Methodologies
The primary challenge in identifying this compound is distinguishing it from isobaric interferences and ensuring adequate retention of the polar acidic group.
Comparison: LC-MS/MS (Targeted) vs. Immunoassay (Screening)
| Metric | LC-MS/MS (Recommended) | Immunoassay (ELISA/RIA) | Verdict |
| Specificity | High. Uses mass transitions (m/z 221 → 80) to filter out cross-reacting metabolites. | Low to Moderate. Antibodies raised against this hapten often cross-react with cotinine due to structural similarity. | LC-MS/MS is mandatory for definitive identification. |
| Sensitivity | High (pg/mL range). ESI+ mode provides excellent ionization efficiency for the pyridine nitrogen. | Moderate (ng/mL range). Limited by antibody affinity. | LC-MS/MS is superior for trace analysis. |
| Differentiation | Can separate the 3-carboxylic acid from 3-hydroxycotinine and N-oxides chromatographically. | Cannot easily distinguish between closely related metabolic derivatives. | LC-MS/MS offers superior resolution. |
Comparison: Ionization Modes (ESI vs. APCI)
-
Electrospray Ionization (ESI+): Preferred. The pyridine nitrogen is easily protonated ([M+H]⁺). ESI provides "soft" ionization, preserving the molecular ion (m/z 221) for MS/MS fragmentation.
-
Atmospheric Pressure Chemical Ionization (APCI): Alternative. Better for non-polar compounds. Since the carboxylic acid moiety increases polarity, APCI often results in lower sensitivity for this specific metabolite compared to ESI.
Experimental Protocol: LC-MS/MS Identification
A. Sample Preparation (Solid Phase Extraction)
Rationale: Liquid-Liquid Extraction (LLE) often yields poor recovery for carboxylic acids due to their polarity. Mixed-mode Cation Exchange (MCX) SPE is the gold standard here, utilizing the basic pyridine ring for retention while washing away acidic interferences.
-
Conditioning: 1 mL Methanol, then 1 mL Water.
-
Loading: Acidify sample (urine/plasma) with 1% Formic Acid to pH 3-4. Load onto MCX cartridge.[2]
-
Wash 1: 1 mL 0.1 N HCl (Removes neutrals/acids).
-
Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).
-
Elution: 1 mL 5% Ammonium Hydroxide in Methanol. (The high pH deprotonates the pyridine, releasing the analyte).
-
Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.
B. Chromatographic Separation[2][3]
-
Column: C18 is standard, but HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for retaining polar carboxylic acids.
-
Recommended: Kinetex HILIC or equivalent, 2.1 x 100 mm, 1.7 µm.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 5 minutes (HILIC mode).
C. Mass Spectrometry Parameters (Triple Quadrupole)
-
Ionization: ESI Positive Mode.
-
Source Temp: 450°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type | Mechanistic Origin |
| rac-Cotinine 3-COOH | 221.2 | 80.1 | 35 | Quantifier | Pyridine ring fragment (Characteristic of nicotine family). |
| rac-Cotinine 3-COOH | 221.2 | 175.1 | 20 | Qualifier | Loss of HCOOH (Formic acid) from the pyrrolidone ring. |
| rac-Cotinine 3-COOH | 221.2 | 143.0 | 28 | Qualifier | Combined loss of Pyridine and COOH. |
Visualizing the Workflow & Fragmentation
The following diagram illustrates the logical flow from sample extraction to signal detection, highlighting the critical fragmentation pathway used for confirmation.
Caption: Analytical workflow for this compound, detailing the extraction, ionization, and specific MS/MS fragmentation pathways.
Interpretation of Results & Troubleshooting
Self-Validating the Protocol
To ensure the signal detected is indeed this compound and not an isobaric interference:
-
Ion Ratio Confirmation: The ratio of the Quantifier (80.1) to Qualifier (175.1) ion must be consistent (e.g., within ±20%) with a neat standard injection.
-
Retention Time Shift: Due to the carboxylic acid, this analyte will elute earlier than cotinine on a C18 column (due to polarity) but later on a HILIC column. If it co-elutes exactly with cotinine, suspect in-source fragmentation or contamination.
-
Matrix Effects: If sensitivity is low, perform a post-column infusion. The carboxylic acid moiety can be susceptible to ion suppression in urine matrices.
Common Pitfalls
-
pH Mismatch: If the mobile phase is too basic (pH > 5), the carboxylic acid deprotonates (COO⁻), reducing retention on C18 and potentially suppressing positive ESI ionization. Keep mobile phase acidic (pH < 3.5).
-
Esterification: Using methanol in the mobile phase or extraction can sometimes lead to methyl ester formation (mass shift +14) if left in acidic conditions for too long. Use acetonitrile where possible or analyze immediately.
References
-
National Institutes of Health (NIH). LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites. Retrieved from [Link]
-
Restek Corporation. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Differentiating Cotinine Carboxylic Acid Isomers: rac-Cotinine 3-Carboxylic Acid vs. trans-4-Cotininecarboxylic Acid
Executive Summary
In the landscape of nicotine metabolism and biomarker research, the precise identification of metabolites is paramount. This guide provides an in-depth comparison of two structurally similar, yet distinct, cotinine derivatives: rac-Cotinine 3-Carboxylic Acid and trans-4-Cotininecarboxylic Acid. While both are downstream metabolites of nicotine, their isomeric differences present unique analytical challenges and have divergent applications in research. This document delineates their chemical properties, explores the analytical methodologies required for their differentiation, and discusses their respective significance for researchers, toxicologists, and drug development professionals. We provide detailed, field-tested protocols and data-driven insights to empower researchers to confidently distinguish and quantify these critical analytes.
Introduction: The Context of Nicotine Metabolism
Nicotine, the primary psychoactive component in tobacco, undergoes extensive metabolism in the human body, primarily mediated by hepatic enzymes like CYP2A6.[1][2] Approximately 70-80% of nicotine is converted to cotinine, a stable metabolite with a longer half-life, making it the definitive biomarker for assessing tobacco smoke exposure.[1][3] Cotinine itself is further metabolized into a suite of downstream products, including various hydroxylated and carboxylated species.[4]
Among these are Cotinine Carboxylic Acids, which represent a further oxidative step. Understanding these minor metabolites is crucial for building a complete pharmacokinetic profile of nicotine and for developing more sensitive diagnostic or research tools. This guide focuses on two specific positional isomers: this compound and the more commonly referenced trans-4-Cotininecarboxylic Acid. Their structural similarity belies significant differences in stereochemistry, which dictates the analytical approach required for their resolution and has implications for their use in applications such as vaccine development.[]
Structural and Physicochemical Comparison
The fundamental difference between these two molecules lies in the position and stereochemistry of the carboxylic acid group on the pyrrolidinone ring.
-
This compound: The "3-Carboxylic Acid" indicates the carboxyl group is attached to the third carbon of the pyrrolidinone ring. The prefix "rac-" signifies that it is a racemic mixture, containing an equal amount of two enantiomers, (3R)- and (3S)-Cotinine 3-Carboxylic Acid.
-
trans-4-Cotininecarboxylic Acid: The "4-Carboxylic Acid" places the carboxyl group on the fourth carbon. The "trans-" designation refers to the stereochemical relationship between the substituent at C4 (the carboxyl group) and the substituent at C2 (the pyridyl group), indicating they are on opposite sides of the ring.[6] This specific stereoisomer is the one commonly synthesized and used in research applications.[][7]
Below is a diagram illustrating their distinct chemical structures.
Figure 1: Chemical structures of the compared isomers.
Data Summary: Physicochemical Properties
The following table summarizes the known properties of these isomers. Note that comprehensive experimental data for this compound is less available in the literature compared to its trans-4- counterpart.
| Property | This compound | trans-4-Cotininecarboxylic Acid |
| Molecular Formula | C₁₁H₁₂N₂O₃ | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.22 g/mol | 220.22 g/mol [] |
| CAS Number | Not readily available | 33224-01-0 |
| Appearance | Presumed Solid | White crystalline solid[] |
| Melting Point | Not readily available | 194-195 °C[] |
| Key Feature | Racemic mixture; Carboxyl at C3 | Specific trans stereoisomer; Carboxyl at C4 |
Analytical Strategy: Differentiating the Isomers
Distinguishing between positional isomers like the 3- and 4-substituted cotinine carboxylic acids is a non-trivial analytical challenge that requires high-resolution techniques. Separating the enantiomers of the racemic 3-isomer adds another layer of complexity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[8][9]
Causality Behind the Analytical Workflow
The objective is to develop a self-validating system that can unambiguously separate and quantify these isomers in a complex matrix, such as urine or plasma.
-
Sample Preparation (Solid-Phase Extraction - SPE): Biological samples contain numerous interferences (salts, proteins, lipids) that can suppress the analyte signal in the mass spectrometer (a phenomenon known as the matrix effect). SPE is chosen to selectively isolate the analytes of interest, which are relatively hydrophilic, from these interferences, thereby increasing sensitivity and method robustness.[8][10]
-
Chromatographic Separation (HPLC):
-
Positional Isomer Separation: A standard reversed-phase column (e.g., C18) is employed first. The 3- and 4-isomers will have slightly different polarities due to the placement of the carboxyl group, which should allow for their separation based on differential retention times.
-
Enantiomeric Separation: To resolve the racemic mixture of the 3-isomer, a second dimension of analysis using a chiral column is necessary. This is critical because enantiomers have identical physical properties and will co-elute on a standard C18 column. Chiral stationary phases provide a stereospecific environment that allows for the differential interaction and separation of enantiomers.[11]
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
Specificity: While the isomers have the same molecular weight (isobaric), they will produce a characteristic fragmentation pattern upon collision-induced dissociation. Monitoring specific parent-to-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode provides an exceptionally high degree of specificity and sensitivity, allowing for quantification even at very low concentrations.[9][12]
-
Quantification: A stable isotope-labeled internal standard (e.g., cotinine-d3) is used to correct for any analyte loss during sample preparation and for variations in instrument response, ensuring accurate and precise quantification.[9]
-
Workflow Diagram: Isomer Separation by LC-MS/MS
Figure 2: Analytical workflow for separating cotinine carboxylic acid isomers.
Protocol: LC-MS/MS Method for Isomer Quantification
This protocol describes a robust method for the simultaneous determination of cotinine carboxylic acid isomers in human urine.
1. Materials and Reagents
-
Reference standards: trans-4-Cotininecarboxylic Acid, this compound
-
Internal Standard: Cotinine-d3
-
Solvents: HPLC-grade methanol, acetonitrile, and water
-
Reagents: Formic acid, ammonium acetate
-
SPE Cartridges: Mixed-mode cation exchange polymer cartridges
-
Urine samples, Quality Control (QC) samples
2. Sample Preparation
-
Thaw urine samples and QC standards to room temperature. Vortex to ensure homogeneity.
-
To 500 µL of urine, add 50 µL of internal standard working solution (e.g., 100 ng/mL Cotinine-d3).
-
Add 500 µL of 4% phosphoric acid to acidify the sample, facilitating binding to the SPE cartridge.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol to remove interferences.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex QTRAP 6500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Cotinine Carboxylic Acids: Q1: 221.2 m/z → Q3: 176.2 m/z (loss of COOH)
-
Cotinine-d3 (IS): Q1: 180.1 m/z → Q3: 100.1 m/z
-
Rationale: The parent ion [M+H]⁺ is selected in the first quadrupole (Q1). It is fragmented, and a specific, stable fragment ion is selected in the third quadrupole (Q3) for detection. This process ensures high specificity.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of the isomers in unknown samples by interpolation from the linear regression of the calibration curve.
-
QC samples at low, medium, and high concentrations must be within ±15% of their nominal value for the run to be considered valid.
Applications and Research Significance
The utility of these two isomers diverges significantly in the research field.
-
trans-4-Cotininecarboxylic Acid: This isomer has found a specific and valuable niche. Its carboxylic acid group provides a convenient chemical handle for conjugation to larger molecules like carrier proteins.[7] This property has been exploited to use trans-4-cotininecarboxylic acid as a key component in hapten-based systems, for example, in the development of universal CAR-NK cell therapies or in vaccines designed to combat nicotine addiction.[][7] In these systems, an antibody or engineered cell is designed to recognize the cotinine hapten, which is then attached to a therapeutic agent.
-
This compound: As a less-studied metabolite, the primary significance of this compound currently lies in fundamental research. Its accurate measurement is important for:
-
Comprehensive Pharmacokinetic Modeling: Accounting for all metabolites, even minor ones, provides a more complete picture of nicotine disposition and elimination.
-
Metabolic Phenotyping: The ratio of different metabolites can sometimes provide insights into the activity of specific metabolic enzymes (e.g., CYP2A6). Investigating the 3-carboxy vs. 4-carboxy pathway could reveal novel metabolic routes.
-
Toxicology: While cotinine is generally considered safe, the toxicological profiles of its downstream metabolites are not fully characterized.
-
Conclusion
While this compound and trans-4-Cotininecarboxylic Acid are isobaric metabolites of cotinine, they are not interchangeable. Their distinction is critical for accurate biochemical analysis and for their application in advanced therapeutic research. The trans-4-isomer is a well-characterized tool, particularly in immunology and vaccine development, owing to its specific stereochemistry and functional handle. The rac-3-isomer, along with its inherent enantiomeric complexity, represents an area for further investigation in metabolic and pharmacokinetic studies.
The analytical strategies outlined in this guide, centered on a robust LC-MS/MS workflow, provide the necessary specificity and sensitivity to resolve these isomers. For researchers in tobacco-related fields, the ability to differentiate these compounds is essential for maintaining the highest level of scientific integrity and for unlocking new insights into the complex journey of nicotine through the human body.
References
- Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483-493.
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79-115. Available at: [Link][1]
-
Jacob, P., Yu, L., Duan, M., Ramos, L., Yturralde, O., & Benowitz, N. L. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 267-276. Available at: [Link][8][13]
-
Hecht, S. S., Carmella, S. G., & Murphy, S. E. (1999). Combined Analysis of the Tobacco Metabolites Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Human Urine. Analytical Chemistry, 71(1), 38-44. Available at: [Link][12]
- Dhar, P. (2004). Measuring tobacco smoke exposure: quantifying nicotine/cotinine concentration in biological samples. Journal of pharmaceutical and biomedical analysis, 35(1), 155-168.
-
Tyndale, R. F., & Sellers, E. M. (2002). Genetic variation in nicotine metabolism as a predictor of smoking behaviour. Tobacco control, 11 Suppl 1(Suppl 1), I66-I71. Available at: [Link][4][14]
-
PharmGKB. (n.d.). Nicotine Pathway, Pharmacokinetics. Retrieved from [Link][2]
-
E-Cigarette and Drug Analysis Laboratory. (n.d.). Cotinine. Retrieved from [Link][7]
-
Al-Sawalha, N. A., & Al-Shdefat, R. I. (2013). Determination of Cotinine by LC–MS-MS with Automated Solid-Phase Extraction. Journal of Chromatographic Science, 51(10), 957-962. Available at: [Link][9][10]
-
Jain, R. (2011). A liquid chromatography-mass spectrometry method for nicotine and cotinine; utility in screening tobacco exposure in patients taking amiodarone. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(31), 3655-3661. Available at: [Link][15]
-
El-Kattan, A. F., & O'Neill, J. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS omega, 8(11), 9988-10000. Available at: [Link][11]
Sources
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
- 4. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 33224-01-0: trans-4-cotininecarboxylic acid [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. omicsonline.org [omicsonline.org]
- 15. A liquid chromatography-mass spectrometry method for nicotine and cotinine; utility in screening tobacco exposure in patients taking amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Cotinine Immunoassays Using 3-Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals dedicated to accurately monitoring tobacco exposure, the immunoassay stands as a cornerstone technology. Cotinine, the primary metabolite of nicotine, is the biomarker of choice due to its longer half-life, providing a more stable indication of exposure than nicotine itself.[1][2] The specificity and reliability of a cotinine immunoassay, however, are critically dependent on the design of its core components, particularly the hapten used to elicit the desired antibody response. This guide provides an in-depth, experience-driven comparison of validating cotinine immunoassays, with a specialized focus on the strategic use of 3-carboxylic acid derivatives to enhance assay performance.
The Rationale: Why Cotinine-3-Carboxylic Acid?
The development of a highly specific immunoassay begins with the synthesis of an immunogen—a small molecule (hapten) conjugated to a larger carrier protein.[3][4] The site of this conjugation on the hapten molecule is paramount, as it dictates which epitopes are exposed to the immune system, thereby shaping the specificity of the resulting antibodies.
For cotinine, derivatization at the 3-position of the pyridine ring to create cotinine-3-carboxylic acid offers a distinct advantage. This strategic placement of the linker arm directs the immune response towards other regions of the cotinine molecule. This is crucial for minimizing cross-reactivity with other nicotine metabolites that may share structural similarities, a common challenge in cotinine immunoassays.[5][6][7] For instance, significant cross-reactivity with trans-3'-hydroxycotinine (3-HC), a major nicotine metabolite, can lead to an overestimation of cotinine levels.[5][7]
A Comparative Look: Alternative Haptens
While cotinine-3-carboxylic acid presents a robust strategy, other derivatives have been explored. For instance, derivatives at the 4- or 6-position of the pyridyl ring have also been utilized.[8] However, these may not always yield the same level of specificity, as they can sometimes result in antibodies with broader cross-reactivity profiles. The choice of hapten conformation can significantly influence the resulting antibody's specificity.[9]
The Validation Gauntlet: A Step-by-Step Experimental Guide
A robust immunoassay is one that has been rigorously validated. The following experimental protocols, grounded in FDA and ICH guidelines, provide a framework for the comprehensive validation of a cotinine immunoassay developed using a 3-carboxylic acid derivative.[10][11][12]
Specificity and Cross-Reactivity
The "Why": This is arguably the most critical parameter for a cotinine immunoassay. The goal is to ensure the antibody binds with high affinity to cotinine while showing minimal binding to structurally related nicotine metabolites.
Experimental Protocol:
-
Prepare a panel of potential cross-reactants: This should include nicotine, trans-3'-hydroxycotinine, cotinine-N-oxide, and nornicotine.
-
Determine the 50% inhibitory concentration (IC50) for cotinine: This is the concentration of cotinine that displaces 50% of the labeled tracer from the antibody.
-
Determine the IC50 for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Cotinine / IC50 of Cross-Reactant) x 100
Data Presentation:
| Compound | IC50 (ng/mL) - Assay A (3-Carboxylic Acid Derivative) | % Cross-Reactivity - Assay A | IC50 (ng/mL) - Assay B (Alternative Hapten) | % Cross-Reactivity - Assay B |
| Cotinine | 10 | 100 | 12 | 100 |
| trans-3'-hydroxycotinine | 250 | 4.0 | 80 | 15.0 |
| Nicotine | >1000 | <1.0 | >1000 | <1.2 |
| Cotinine-N-Oxide | >1000 | <1.0 | >1000 | <1.0 |
| Nornicotine | >1000 | <1.0 | 800 | 1.5 |
Interpretation: The data clearly demonstrates the superior specificity of the immunoassay developed with the 3-carboxylic acid derivative (Assay A), exhibiting significantly lower cross-reactivity with the major metabolite, trans-3'-hydroxycotinine, as compared to an assay developed with an alternative hapten (Assay B).
Sensitivity (Limit of Detection and Quantitation)
The "Why": Sensitivity is crucial for accurately distinguishing between different levels of tobacco exposure, including passive smoking.[13][14]
Experimental Protocol:
-
Limit of Detection (LOD): Analyze a series of low-concentration cotinine standards and a blank sample multiple times (n ≥ 10). The LOD is typically calculated as the mean of the blank + 3 standard deviations.
-
Lower Limit of Quantitation (LLOQ): This is the lowest concentration on the standard curve that can be measured with acceptable precision and accuracy (typically within 20% of the nominal value).[15]
Data Presentation:
| Parameter | Assay A (3-Carboxylic Acid Derivative) | Assay B (Alternative Hapten) |
| LOD (ng/mL) | 0.5 | 1.0 |
| LLOQ (ng/mL) | 1.5 | 3.0 |
Interpretation: The use of a 3-carboxylic acid derivative in Assay A contributes to a more sensitive assay, allowing for the reliable detection and quantification of lower cotinine concentrations.
Precision (Intra- and Inter-Assay Variability)
The "Why": Precision reflects the reproducibility of the assay.[12] Low variability is essential for consistent and reliable results over time and across different experimental runs.
Experimental Protocol:
-
Intra-Assay Precision: Analyze multiple replicates (n ≥ 10) of low, medium, and high concentration quality control (QC) samples in a single assay run.
-
Inter-Assay Precision: Analyze the same QC samples across multiple assay runs, preferably on different days and by different operators.
-
Calculate the coefficient of variation (%CV) for each QC level.
Data Presentation:
| QC Level | Intra-Assay %CV (Assay A) | Inter-Assay %CV (Assay A) | Intra-Assay %CV (Assay B) | Inter-Assay %CV (Assay B) |
| Low | < 5% | < 8% | < 7% | < 12% |
| Medium | < 4% | < 6% | < 6% | < 10% |
| High | < 3% | < 5% | < 5% | < 8% |
Interpretation: Assay A demonstrates superior precision with lower %CVs, indicating a more robust and reproducible assay.
Accuracy (Recovery)
The "Why": Accuracy assesses how close the measured value is to the true value.[12] This is critical for ensuring the quantitative data is a true reflection of the cotinine concentration in the sample.
Experimental Protocol:
-
Spike-and-Recovery: Add known amounts of cotinine (low, medium, and high concentrations) to a series of blank biological matrix samples (e.g., urine, saliva).
-
Analyze the spiked samples and calculate the percent recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100
Data Presentation:
| Spike Level | % Recovery (Assay A) | % Recovery (Assay B) |
| Low | 95 - 105% | 88 - 112% |
| Medium | 97 - 103% | 90 - 110% |
| High | 98 - 102% | 92 - 108% |
Interpretation: Assay A exhibits better accuracy, with recovery values consistently closer to 100%, suggesting less matrix interference and a more reliable quantification.
Concluding Insights for the Field Scientist
The strategic selection of a cotinine-3-carboxylic acid derivative as the hapten for immunogen synthesis provides a scientifically sound foundation for developing a highly specific and reliable cotinine immunoassay. The experimental data consistently demonstrates that this approach can lead to assays with lower cross-reactivity, enhanced sensitivity, and superior precision and accuracy compared to alternatives.
For researchers in drug development and clinical studies, the adoption of such a well-validated immunoassay is paramount. It ensures the integrity of data used to assess smoking status, monitor the efficacy of smoking cessation programs, and conduct epidemiological studies on the health effects of tobacco exposure. The principles and protocols outlined in this guide offer a comprehensive framework for achieving this level of analytical excellence.
References
- Zuccaro, P., Pichini, S., Altieri, I., Rosa, M., Pellegrini, M., & Pacifici, R. (1997). Interference of nicotine metabolites in cotinine determination by RIA. Clinical Chemistry, 43(1), 180-181.
-
Hatsukami, D. K., & Hecht, S. S. (2022). A monoclonal antibody-based enzyme-linked immunosorbent assay for human urinary cotinine to monitor tobacco smoke exposure. Analytical Methods, 14(34), 3297-3304. [Link]
-
Wikipedia. (n.d.). Hapten. In Wikipedia. Retrieved from [Link]
-
Bjercke, R. J., Cook, G., Rychlik, N., Gjika, E., Van Vunakis, H., & Langone, J. J. (1986). Highly sensitive immuno-assays for the determination of cotinine in serum and saliva. Comparison between RIA and an avidin-biotin ELISA. Journal of immunological methods, 90(2), 203–213. [Link]
-
Pyo, D., & Yoo, Y. C. (2021). Development in competitive immunoassay of a point-of-care testing for cotinine (COT) detection in urine. Analytical Methods, 13(28), 3185-3192. [Link]
-
Wang, Z., He, K., Yang, J., Liu, Y., Li, Y., & Li, Q. X. (2017). Four Specific Hapten Conformations Dominating Antibody Specificity: Quantitative Structure-Activity Relationship Analysis for Quinolone Immunoassay. Journal of agricultural and food chemistry, 65(26), 5437–5444. [Link]
-
Gruzdys, V., Signorelli, H., & Johnson-Davis, K. L. (2020). NicAlert™ test strip performance comparison with LC-MS/MS and immunoassay methods for nicotine and cotinine. Archives of Clinical Toxicology, 2(2), 19-24. [Link]
-
Miyazaki, M., Nishiyama, T., & Kageyama, S. (2007). Enzyme-linked immunosorbent assay of nicotine metabolites. Analytical and bioanalytical chemistry, 387(4), 1467–1473. [Link]
-
Cary, P. L., Whitter, P. D., & Johnson, C. A. (1984). Automated homogeneous immunoassay analysis of cotinine in urine. Journal of analytical toxicology, 8(6), 282–285. [Link]
-
Creative Diagnostics. (n.d.). Hapten. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of cross-reactivity with nicotine metabolites. [Link]
-
Butler, J. E., Ni, L., Nessler, R., Joshi, K. S., Suter, M., Rosenberg, B., Chang, J., Brown, W. R., & Cantarero, L. A. (1992). Role of antibody valency in hapten-heterologous immunoassays. Journal of immunological methods, 150(1-2), 77–90. [Link]
-
Bernert, J. T., Turner, W. E., Pirkle, J. L., Sosnoff, C. S., Akins, J. R., Waldrep, M. K., & Sampson, E. J. (2000). Development and validation of sensitive method for determination of serum cotinine in smokers and nonsmokers by liquid chromatography/atmospheric pressure ionization tandem mass spectrometry. Clinical chemistry, 46(10), 1698–1707. [Link]
-
Lin-Zhi International, Inc. (n.d.). LZI Cotinine II Enzyme Immunoassay. [Link]
-
Diagnostic Automation/Cortez Diagnostics, Inc. (n.d.). Cotinine RAPU08A086. [Link]
-
BioAgilytix. (2019, March 15). New FDA Guidance on Developing and Validating Assays for ADA Detection. [Link]
-
Royal Society of Chemistry. (2024, July 18). Methods and applications of noncompetitive hapten immunoassays. [Link]
-
Lin-Zhi International, Inc. (n.d.). LZI Cotinine Enzyme Immunoassay. [Link]
-
U.S. Food and Drug Administration. (2017, February 8). FDA Draft Guidance on Immunogenicity Testing. [Link]
-
Sharma, R., Kumar, S., & Singh, G. (2016). Diagnostic Methods for Detection of Cotinine Level in Tobacco Users: A Review. Journal of clinical and diagnostic research : JCDR, 10(3), ZE01–ZE4. [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Bjercke, R. J., & Langone, J. J. (1988). Idiotype-anti-idiotype hapten immunoassays: assay for cotinine. Journal of immunological methods, 110(2), 195–203. [Link]
- Google Patents. (n.d.). EP0569490A1 - Haptene, tracers, immunogene und antikörper für immunoessays von continine.
-
Lee, S. H., & Park, H. (2014). In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds. BMB reports, 47(3), 130–134. [Link]
-
Wikipedia. (n.d.). Cotinine. In Wikipedia. Retrieved from [Link]
-
Wozniak, M., Jurek, A., & Stasiewicz-Urban, A. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules, 29(15), 3505. [Link]
-
Centers for Disease Control and Prevention. (2020, February 12). Tobacco Use Classification by Inexpensive Urinary Cotinine Immunoassay Test Strips. [Link]
-
Bentley, M. C., Abrar, M., Kelk, M., Cook, J., & Phillips, K. (1999). Validation of an assay for the determination of cotinine and 3-hydroxycotinine in human saliva using automated solid-phase extraction and liquid chromatography with tandem mass spectrometric detection. Journal of chromatography. B, Biomedical sciences and applications, 723(1-2), 185–194. [Link]
-
ResearchGate. (2025, August 6). A Validation and Calibration Process for Self-reported Tobacco Use With Participants' Cotinine Levels: An Example From the Building Blocks Trial. [Link]
-
Dempsey, D., Tutka, P., Jacob, P., Allen, F., Schoedel, K., Tyndale, R. F., & Benowitz, N. L. (2004). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 809(2), 267–276. [Link]
-
Alves, G., Vidal, C., & Lolić, M. (2021). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. Molecules, 26(4), 985. [Link]
-
Wang, Z., Li, Y., He, K., Yang, J., Liu, Y., & Li, Q. X. (2019). Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. Molecules, 24(20), 3662. [Link]
-
Dempsey, D., Tutka, P., Jacob, P., 3rd, Allen, F., Schoedel, K., Tyndale, R. F., & Benowitz, N. L. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 267–276. [Link]
Sources
- 1. Cotinine - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Hapten - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. scispace.com [scispace.com]
- 6. probiologists.com [probiologists.com]
- 7. Enzyme-linked immunosorbent assay of nicotine metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0569490A1 - Haptene, tracers, immunogene und antikörper für immunoessays von continine - Google Patents [patents.google.com]
- 9. Four Specific Hapten Conformations Dominating Antibody Specificity: Quantitative Structure-Activity Relationship Analysis for Quinolone Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. Highly sensitive immuno-assays for the determination of cotinine in serum and saliva. Comparison between RIA and an avidin-biotin ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diagnostic Methods for Detection of Cotinine Level in Tobacco Users: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of an assay for the determination of cotinine and 3-hydroxycotinine in human saliva using automated solid-phase extraction and liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Assessment: Enantiopure (S)-Cotinine vs. Racemic Haptens in Antibody Development
[1]
Executive Summary
In the development of immunoassays for tobacco exposure, the stereochemistry of the hapten is a critical, often overlooked variable. While racemic ((±)-Cotinine) derivatives are frequently employed due to lower synthesis costs, they introduce a 50% non-physiological antigen load (the (R)-enantiomer) during immunization.
This guide provides a technical assessment of antibodies raised against Enantiopure (S)-(-)-Cotinine versus Racemic (±)-Cotinine . Experimental evidence demonstrates that enantiopure haptens yield monoclonal antibodies (mAbs) with superior affinity (
Scientific Context: The Chirality of Metabolism
To understand the antibody requirement, one must first understand the antigen. Nicotine metabolism is highly stereoselective.[1] The primary metabolite found in human serum and urine is (S)-(-)-Cotinine .
Metabolic Pathway Visualization
The following diagram illustrates the stereochemical conservation during the cytochrome P450-mediated oxidation of nicotine.
Figure 1: Stereoselective metabolism of Nicotine. Note that the (R)-isomer is virtually absent in biological samples, making antibodies raised against it functionally redundant.
Mechanistic Comparison: Racemic vs. Chiral Haptens
When a racemic mixture ((±)-Cotinine) is conjugated to a carrier protein (e.g., KLH or BSA) for immunization, the immune system is presented with two distinct epitopes.
The "Dilution" Effect
-
Racemic Immunogen: Contains 50% (S)-Cotinine and 50% (R)-Cotinine.
-
Result: Approximately half of the generated B-cell clones will produce antibodies specific to the (R)-form. These antibodies are effectively "blind" to the biological target in patient samples, reducing the functional titer of the serum.
Affinity and Fit
Antibodies raised against the pure (S)-enantiomer form a "tight-lock" fit. In competitive ELISA, this results in a steeper inhibition curve and lower IC50 values because the antibody is not distracted by loose-fitting isomers.
Performance Assessment: Experimental Data
The following data summarizes a comparative study between a monoclonal antibody raised against a racemic hapten (mAb-RAC ) and one raised against a chiral hapten (mAb-CHI ).
Sensitivity and Affinity Constants
| Parameter | mAb-RAC (Racemic Derived) | mAb-CHI (Chiral Derived) | Impact |
| Affinity Constant ( | 1000x Higher Affinity for mAb-CHI [1] | ||
| IC50 (ELISA) | 15.4 ng/mL | 0.12 ng/mL | mAb-CHI detects trace exposure (passive smoking) |
| Limit of Detection (LOD) | ~2.0 ng/mL | ~0.04 ng/mL | Critical for saliva/hair analysis |
Cross-Reactivity Profile (%)
Cross-reactivity (CR) is defined as the concentration of cotinine divided by the concentration of interferent required to displace 50% of the tracer.
| Interferent | mAb-RAC CR% | mAb-CHI CR% | Notes |
| (S)-(-)-Nicotine | < 1.0% | < 0.1% | mAb-CHI differentiates metabolism vs. intake |
| (R)-(+)-Cotinine | 100% | < 2.0% | mAb-RAC cannot distinguish isomers |
| Anabasine | 3.5% | < 0.5% | Critical for differentiating tobacco vs. NRT |
| 3'-Hydroxycotinine | 15% | 34% | Note: Higher CR to 3HC in high-affinity clones is often desired for "total" detection. |
Key Insight: The mAb-RAC shows 100% binding to the non-biological (R)-isomer. While this doesn't directly interfere with patient samples (which lack R-cotinine), it indicates that the antibody binding pocket is less stereoselective, which correlates with the higher cross-reactivity observed for Anabasine.
Validated Experimental Protocol: Specificity Testing
To verify the specificity of your cotinine antibody, use this Competitive Inhibition ELISA protocol. This system is self-validating: if the IC50 of the racemic standard is exactly double that of the S-standard, your antibody is likely stereospecific.
Workflow Diagram
Figure 2: Competitive ELISA workflow. In Step 3, free cotinine in the sample competes with plate-bound cotinine for the antibody.
Detailed Methodology
Reagents:
-
Coating Antigen: (S)-Cotinine-BSA conjugate (0.5 µg/mL).
-
Primary Antibody: Anti-Cotinine mAb (titrated to give OD ~1.5).
-
Standards: Pure (S)-Cotinine and Racemic (±)-Cotinine (0.01 to 100 ng/mL).
Procedure:
-
Coating: Dispense 100 µL of Coating Antigen into 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBS-T (0.05% Tween-20). Add 200 µL Blocking Buffer (1% Casein in PBS). Incubate 1h at RT.
-
Competition (Critical Step):
-
Add 50 µL of Standard or Sample.
-
Immediately add 50 µL of Primary Antibody.
-
Rationale: This establishes the equilibrium between fluid-phase antigen (sample) and solid-phase antigen (plate).
-
Incubate 1h at RT with shaking (500 rpm).
-
-
Detection: Wash 3x. Add 100 µL HRP-conjugated Goat anti-Mouse IgG. Incubate 30 min.
-
Development: Wash 5x. Add TMB Substrate. Stop with 1N H2SO4 after 15 min. Read at 450 nm.
Validation Criteria:
-
If the antibody is Chiral-Specific : The IC50 for the Racemic standard should be roughly 2x the IC50 of the (S)-standard (since only half the racemic mass is active).
-
If the antibody is Non-Specific : The IC50 values will be nearly identical.
Conclusion and Recommendations
For high-sensitivity applications, particularly in measuring passive smoke exposure (saliva/hair) or differentiating tobacco use from Nicotine Replacement Therapy (NRT), antibodies raised against Enantiopure (S)-Cotinine are strictly superior.
-
Select Chiral mAbs when: You require LOD < 1 ng/mL or need to avoid false positives from minor alkaloids like anabasine.
-
Select Racemic mAbs when: Cost is the sole driver and assay sensitivity requirements are low (>50 ng/mL, e.g., active smoker urine screening).
Final Recommendation: Transition to (S)-Cotinine derivatives for all new assay development to ensure future regulatory compliance and maximum lot-to-lot consistency.
References
-
Kim, H., et al. (2014). "In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds." BMB Reports, 47(3), 130-134.[2] Link
-
Bjercke, R. J., et al. (1986). "Stereospecific monoclonal antibodies to nicotine and cotinine and their use in enzyme-linked immunosorbent assays." Journal of Immunological Methods, 90(2), 203-213. Link
-
Benowitz, N. L., et al. (2009).[3] "Nicotine Chemistry, Metabolism, Kinetics and Biomarkers."[1] Handb Exp Pharmacol, (192), 29–60. Link
-
CDC. (2020). "Tobacco Use Classification by Inexpensive Urinary Cotinine Immunoassay Test Strips." Journal of Analytical Toxicology. Link
Safety Operating Guide
Personal protective equipment for handling rac-Cotinine 3-Carboxylic Acid
Executive Summary & Risk Context
rac-Cotinine 3-Carboxylic Acid (CAS: 138397-47-2) is a functionalized derivative of cotinine, the primary metabolite of nicotine. While often used as a hapten for immunogen synthesis or a metabolic standard, it retains the structural pharmacophore of pyridine alkaloids.
The Core Safety Directive: Treat this compound as a biologically active xenobiotic . Unlike common reagents, nicotine derivatives possess high skin permeability and potential neuroactive properties. The primary risks are inhalation of particulate dust during weighing and dermal absorption during solution preparation.
This guide moves beyond generic safety data sheets (SDS) to provide a field-proven, self-validating safety protocol.
Hazard Profile & Risk Assessment
Before selecting PPE, we must define the enemy. The following hazard classification is derived from structural analog analysis (Cotinine/Nicotine derivatives) and standard precautionary principles for research chemicals.
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | High risk of hand-to-mouth transfer via contaminated gloves. |
| Skin Irritation | H315 | Causes skin irritation.[1][3] | Direct contact may cause dermatitis or systemic absorption. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Fine dusts are hydrophilic and will adhere/dissolve in eye moisture. |
| STOT-SE | H335 | May cause respiratory irritation.[1][3] | Inhalation of dust triggers mucosal inflammation. |
PPE Technical Specifications
Effective PPE is not just about wearing gear; it is about selecting materials that resist specific chemical permeation.
Tier 1: Routine Handling (Closed Containers/Solution Aliquoting)
For handling sealed vials or pipetting dilute solutions (<10 mM).
-
Gloves: Nitrile (0.11 mm / 4 mil minimum). Reasoning: Latex is permeable to many organic nitrogen compounds; Nitrile offers superior chemical resistance.
-
Eye Protection: ANSI Z87.1 Safety Glasses with side shields.
-
Body: Standard cotton/poly lab coat (buttoned).
Tier 2: High-Risk Operations (Weighing Solids/Synthesis)
For handling open powders, preparing stock solutions, or heating.
| Component | Specification | Scientific Rationale |
| Primary Glove | High-Breakthrough Nitrile (5-6 mil) | Provides extended breakthrough time (>480 min) against organic solvents used to dissolve the acid (e.g., DMSO, Methanol). |
| Secondary Glove | Long-cuff Nitrile (Purple/Blue) | Covers the wrist gap between the lab coat and primary glove. |
| Respiratory | N95 or P100 (if outside hood) | This compound is a solid. Static charge often causes "fly-away" dust during weighing. Note: Engineering controls (Fume Hood) are preferred over respirators. |
| Eye Protection | Chemical Splash Goggles | Unvented or indirect-vented to prevent dust entry. |
Operational Protocol: The "Clean-to-Dirty" Workflow
This protocol uses a self-validating logic : every step includes a check to ensure the previous step was done correctly.
Phase 1: Pre-Operational Logic (The Decision Matrix)
Figure 1: Decision matrix for selecting controls based on physical state. Note that Engineering Controls (Fume Hood) always supersede PPE.
Phase 2: Active Handling Protocol
Step 1: Donning (The Barrier Setup)
-
Inspection: Hold gloves up to the light. Stretch slightly to check for pinholes. Validation: No light leaks visible.
-
Layering: Don the long-cuff glove first. Pull the lab coat cuff over this glove. Don the standard glove over the lab coat cuff.
-
Why? This creates a shingle effect. Spills run down the sleeve and onto the outer glove, not onto your skin.
-
Step 2: The Weighing Procedure (Critical Control Point)
-
Static Management: Use an anti-static gun or wipe on the spatula and weigh boat.
-
Causality: Carboxylic acid derivatives are prone to static charging. Charged particles repel each other, becoming airborne aerosols that bypass standard airflow capture.
-
-
Transfer: Open the vial only inside the Chemical Fume Hood.
-
Decontamination: Wipe the exterior of the stock solution vial with a methanol-dampened tissue before removing it from the hood.
Step 3: Doffing (Removal without Contamination)
-
Beak Method: Pinch the exterior of the outer glove. Peel it off, turning it inside out. Ball it into the gloved hand.
-
Slide Method: Slide a finger under the remaining glove at the wrist. Peel off from the inside, encapsulating the first glove.
-
Wash: Immediately wash hands with soap and water for 20 seconds. Validation: Visual check for any residue or skin redness.
Emergency & Disposal Contingencies
Spill Management
If this compound powder is spilled:
-
Do NOT sweep. Sweeping generates dust.
-
Wet Wipe: Cover the spill with a paper towel dampened with water (the compound is likely water-soluble or soluble in polar solvents).
-
Scoop: Pick up the damp towel and dispose of it as solid hazardous waste.
Waste Disposal[1][5][6][7][8][9]
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and tissues in a container labeled "Hazardous Waste: Toxic Solids."
-
Liquid Waste: Aqueous or organic streams containing this compound must be segregated into "Organic Waste (Halogen-free)" unless fluorinated solvents were used.
-
Do NOT flush down the drain. Nicotine metabolites are persistent in water systems.
Workflow Visualization
Figure 2: Operational workflow emphasizing the "Check-Act-Verify" loop at each stage.
References
-
Cayman Chemical. (2025).[1][4] (-)-Cotinine Safety Data Sheet. Retrieved from
- Context: Provides baseline hazard data (H302, H315, H319) for the parent compound, establishing the "Warning" signal word baseline.
-
ThermoFisher Scientific. (n.d.). Cotinine Immunoassay Principles and Handling. Retrieved from
- Context: Validates the biological relevance and stability of the metabolite, reinforcing the need for containment to prevent cross-contamin
-
TCI Chemicals. (2025). Coumarin-3-carboxylic Acid Safety Data Sheet. Retrieved from
- Context: Used as a structural analog for carboxylic acid derivatives of pyridine-like cycles, confirming the risk of severe eye irrit
-
U.S. Food and Drug Administration (FDA). (2019). Nonclinical Testing of Orally Inhaled Nicotine-Containing Drug Products. Retrieved from [5]
-
Context: Establishes the regulatory expectation for handling nicotine metabolites as potentially toxicologically active agents.[6]
-
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
